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Core Science & Biosynthesis

Foundational

chemical structure and properties of 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine

An In-Depth Technical Guide to 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine: Synthesis, Properties, and Pharmacological Profile Abstract The[1][2][3]triazolo[1,5-a]pyrazine scaffold represents a class of heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine: Synthesis, Properties, and Pharmacological Profile

Abstract

The[1][2][3]triazolo[1,5-a]pyrazine scaffold represents a class of heterocyclic compounds of significant interest in medicinal chemistry, largely due to its structural resemblance to endogenous purines. This has led to its exploration as a versatile core for the development of novel therapeutic agents. The introduction of a piperazine moiety, a common pharmacophore in centrally active agents, is a promising strategy for modulating the pharmacological properties of this scaffold. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, a proposed synthetic route, and the hypothesized pharmacological profile of 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine. Drawing upon extensive literature on analogous compounds, this document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly those focused on neurodegenerative disorders.

Introduction to the[1][2][3]Triazolo[1,5-a]pyrazine Scaffold

The[1][2][3]triazolo[1,5-a]pyrimidine heterocycle and its isosteres, such as the[1][2][3]triazolo[1,5-a]pyrazine system, are recognized as purine analogs.[4] This structural similarity allows them to interact with biological targets that recognize purines, such as adenosine receptors. The development of derivatives of this scaffold has been a fruitful area of research, leading to the discovery of potent and selective ligands for various receptors.[3][5] Piperazine and its derivatives are prevalent in a wide range of pharmacologically active compounds, known to impart favorable properties such as improved bioavailability and central nervous system penetration.[6][7] The combination of the[1][2][3]triazolo[1,5-a]pyrazine core with a piperazine substituent, as in the title compound, is a rational design strategy for targeting G-protein coupled receptors (GPCRs) in the central nervous system. Notably, piperazine-substituted triazolotriazines and related heterocycles have been identified as potent and selective antagonists of the adenosine A2A receptor, a key target in the development of therapies for Parkinson's disease.[8][9]

Chemical Structure and Physicochemical Properties

The chemical structure of 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine is characterized by a fused bicyclic heteroaromatic system linked to a piperazine ring at the 5-position.

Figure 1: Chemical Structure of 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine

Table 1: Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of the title compound. These values are estimated using computational models such as those available through ADMETlab 2.0 or similar platforms, which are crucial for early-stage drug development.[10][11][12]

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₉H₁₁N₇Defines the elemental composition.
Molecular Weight 217.23 g/mol Influences absorption and distribution; generally, lower MW is preferred for oral drugs.
pKa (most basic) ~8.5Affects ionization state at physiological pH, influencing solubility and receptor binding.
cLogP ~0.8Indicates lipophilicity, which impacts membrane permeability and absorption.
Aqueous Solubility ModerateCrucial for formulation and bioavailability.
Polar Surface Area ~85 ŲInfluences cell membrane permeability and blood-brain barrier penetration.

Synthesis and Characterization

While the synthesis of the exact title compound has not been explicitly reported, a plausible synthetic route can be devised based on established methodologies for preparing analogous[1][2][3]triazolo[1,5-a]pyrazines.[1][3] A potential strategy involves the initial construction of a substituted pyrazine ring, followed by the annulation of the triazole ring, and finally, the introduction of the piperazine moiety. A key publication by Peng et al. outlines the first synthesis of a piperazine-derived[1][2][3]triazolo[1,5-a]pyrazine, which serves as a foundational reference for the proposed pathway.[1]

SynthesisWorkflow A 2-amino-3-chloropyrazine B 2-amino-3-(piperazin-1-yl)pyrazine A->B Piperazine, Base, Heat C N-(3-(piperazin-1-yl)pyrazin-2-yl)formamide B->C Formic Acid, Reflux D 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine C->D POCl3 or other dehydrating agent

Figure 2: Proposed Synthetic Workflow for 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine

Proposed Experimental Protocol

Step 1: Synthesis of 2-amino-3-(piperazin-1-yl)pyrazine

  • To a solution of 2-amino-3-chloropyrazine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane, add piperazine (1.2 eq) and a base such as potassium carbonate (2.0 eq).

  • Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-3-(piperazin-1-yl)pyrazine.

Step 2: Synthesis of N-(3-(piperazin-1-yl)pyrazin-2-yl)formamide

  • Suspend 2-amino-3-(piperazin-1-yl)pyrazine (1.0 eq) in formic acid.

  • Reflux the mixture for 4-6 hours, monitoring by TLC or LC-MS.

  • After cooling, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic extracts and concentrate to yield the formamide intermediate.

Step 3: Cyclization to 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine

  • Dissolve the N-(3-(piperazin-1-yl)pyrazin-2-yl)formamide intermediate (1.0 eq) in a solvent like acetonitrile or toluene.

  • Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride.[13]

  • Heat the reaction mixture under reflux for 2-4 hours.

  • Cool the reaction and quench by slowly adding to ice-water.

  • Basify the mixture with a suitable base (e.g., sodium carbonate) and extract with an organic solvent.

  • Purify the final product by column chromatography or recrystallization.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Hypothesized Pharmacological Profile

Based on extensive research on structurally related compounds, 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine is hypothesized to be a potent and selective antagonist of the adenosine A2A receptor.[3][14][15]

The Adenosine A2A Receptor as a Therapeutic Target

The adenosine A2A receptor is a Gs-protein coupled receptor predominantly expressed in the basal ganglia of the brain, where it co-localizes with dopamine D2 receptors.[8] Activation of the A2A receptor by adenosine leads to an increase in intracellular cyclic AMP (cAMP), which in turn modulates neuronal excitability and neurotransmitter release.[2][8] In conditions such as Parkinson's disease, which is characterized by the loss of dopaminergic neurons, the A2A receptor becomes overactive. Antagonism of the A2A receptor has been shown to have neuroprotective effects and to improve motor function, making it a validated therapeutic target.[16][17]

A2A_Signaling cluster_membrane Cell Membrane A2AR Adenosine A2A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Adenosine Adenosine Adenosine->A2AR Activates Antagonist 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine Antagonist->A2AR Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Figure 3: Hypothesized Mechanism of Action at the Adenosine A2A Receptor

Structure-Activity Relationship (SAR) Insights

Studies on related series of[1][2][3]triazolo[1,5-a]pyrimidines and[1][2][3]triazolo[1,5-a][1][5][16]triazines have provided valuable SAR insights.[9][18] The bicyclic core serves as a rigid scaffold that mimics the purine ring of adenosine. The piperazine moiety often extends into a solvent-exposed region of the receptor binding pocket, and substituents on the distal nitrogen of the piperazine can be varied to fine-tune potency, selectivity, and pharmacokinetic properties. The unsubstituted piperazine in the title compound is expected to confer high affinity for the A2A receptor.

Experimental Protocols for Biological Evaluation

To validate the hypothesized pharmacological profile, a series of in vitro assays are recommended.

Radioligand Binding Assay for Adenosine A2A Receptor

This assay determines the binding affinity (Ki) of the test compound for the human adenosine A2A receptor.[19][20]

Materials:

  • Membrane preparations from HEK293 cells stably expressing the human adenosine A2A receptor.

  • Radioligand: [³H]-CGS 21680 (a selective A2A agonist).

  • Non-specific binding control: 5′-(N-Ethylcarboxamido)adenosine (NECA).

  • Assay Buffer: 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM EDTA, 1 µg/mL Adenosine Deaminase.[19]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl pH 7.4.[21]

  • 96-well filter plates (GF/C, presoaked in 0.5% PEI).

  • Scintillation cocktail and a scintillation counter.

Protocol:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding: 25 µL of NECA (10 µM final concentration).

    • Test Compound: 25 µL of each dilution of the test compound.

  • Add 25 µL of [³H]-CGS 21680 (at a concentration close to its Kd, e.g., 10 nM) to all wells.[20]

  • Add 200 µL of the diluted cell membrane preparation to all wells.

  • Incubate the plate at 25 °C for 90 minutes with gentle shaking.

  • Terminate the binding by rapid filtration through the pre-soaked filter plates using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity.

  • Calculate the specific binding and determine the IC₅₀ value by non-linear regression. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Functional Antagonist Assay: cAMP Measurement

This assay confirms the antagonist activity of the compound by measuring its ability to inhibit agonist-induced cAMP production.[2][22][23]

Materials:

  • HEK293 cells expressing the human adenosine A2A receptor.

  • A selective A2A receptor agonist (e.g., CGS 21680).

  • A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or similar).

  • Cell culture medium and reagents.

Protocol:

  • Seed the cells in a 96- or 384-well plate and incubate overnight.

  • Prepare serial dilutions of the test compound (antagonist).

  • Add the antagonist dilutions to the cells and pre-incubate for 15-30 minutes.

  • Prepare a solution of the agonist at a concentration that elicits ~80% of its maximal response (EC₈₀).

  • Add the agonist solution to the wells containing the antagonist and incubate for a specified time (e.g., 30 minutes) at 37 °C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Plot the cAMP levels against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Potential Therapeutic Applications and Future Directions

The hypothesized profile of 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine as a potent and selective adenosine A2A receptor antagonist suggests its potential as a therapeutic agent for neurodegenerative disorders, particularly Parkinson's disease.[24] Future research should focus on confirming its in vitro and in vivo efficacy in relevant animal models. Lead optimization studies could involve the synthesis of derivatives with substituents on the piperazine ring to improve potency, selectivity, and pharmacokinetic properties. Furthermore, the versatility of the[1][2][3]triazolo[1,5-a]pyrazine scaffold warrants its investigation in other therapeutic areas where adenosine receptor modulation is beneficial, such as oncology and inflammatory diseases.

References

[1] Peng, H., & Sh, L. (2005). FIRST SYNTHESIS OF PIPERAZINE-DERIVED[1][2][3]TRIAZOLO[1,5-a]PYRAZINE AS AN ADENOSINE A2A RECEPTOR ANTAGONIST. HETEROCYCLES, 65(10), 2321. [Link]

[2] National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. [Link]

[16] Spalluto, G., et al. (2017). The 1,2,4-Triazolo[4,3-a]pyrazin-3-one as a Versatile Scaffold for the Design of Potent Adenosine Human Receptor Antagonists. Journal of Medicinal Chemistry, 60(12), 5054-5071. [Link]

[3] Dowling, J. E., et al. (2005). Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(21), 4809-4813. [Link]

[5] ResearchGate. (n.d.). Synthesis and SAR of[1][2][3]Triazolo[1,5- a ]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. [Link]

[8] Varano, F., et al. (2022). A2A Adenosine Receptor Antagonists: Are Triazolotriazine and Purine Scaffolds Interchangeable? Molecules, 27(7), 2335. [Link]

[14] Peng, H., et al. (2005). Synthesis of alkyne derivatives of a novel triazolopyrazine as A(2A) adenosine receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 699-702. [Link]

[15] ChEMBL. (n.d.). Document: Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. (CHEMBL1143471). [Link]

[25] BioGem.Org. (n.d.). AA-Prop - Protein Physicochemical Properties Prediction Tool. [Link]

[10] ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. [Link]

[22] DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. [Link]

[11] Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. [Link]

[26] Science of Synthesis. (n.d.). 6.2.2. Pyrazines. [Link]

[27] Scribd. (n.d.). 70-317 HitHunter CAMP Assay For Small Molecules. [Link]

[13] Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]

[17] ResearchGate. (n.d.). Potent, Selective, and Orally Active Adenosine A2A Receptor Antagonists: Arylpiperazine Derivatives of Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines. [Link]

[4] Al-Tel, T. H., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(23), 5553. [Link]

[28] National Center for Biotechnology Information. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. [Link]

[6] Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Advances in Scientific Research, 1(1), 1-15. [Link]

[24] Vu, C. B., et al. (2004). Piperazine Derivatives of[1][2][3]Triazolo[1,5-a][1][5][16]triazine as Potent and Selective Adenosine A2a Receptor Antagonists. Journal of Medicinal Chemistry, 47(17), 4238-4248. [Link]

[12] Simulations Plus. (2026). ADMET Predictor®. [Link]

[18] Kumaravel, G., et al. (2004). Novel bicyclic piperazine derivatives of triazolotriazine and triazolopyrimidines as highly potent and selective adenosine A2A receptor antagonists. Journal of Medicinal Chemistry, 47(25), 6294-6302. [Link]

[9] Vu, C. B., et al. (2004). Piperazine derivatives of[1][2][3]triazolo[1,5-a][1][5][16]triazine as potent and selective adenosine A2a receptor antagonists. Journal of Medicinal Chemistry, 47(17), 4238-4248. [Link]

[29] Reaction Biology. (n.d.). A2A Biochemical Binding Assay Service. [Link]

[30] Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Advances in Scientific Research, 1(1), 1-15. [Link]

[7] Wikipedia. (n.d.). Piperazine. [Link]

[20] Kim, S. K., et al. (2010). Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry, 53(10), 4057-4067. [Link]

ADMETlab 2.0. (n.d.). [Link]

[31] Magnani, F., et al. (2008). Co-evolving stability and conformational homogeneity of the human adenosine A2a receptor. Proceedings of the National Academy of Sciences, 105(31), 10744-10749. [Link]

Sources

Exploratory

Introduction: The Strategic Value of the Triazolopyrazine Piperazine Scaffold in Modern Drug Discovery

An In-depth Technical Guide on the Pharmacokinetics of Triazolopyrazine Piperazine Scaffolds For Researchers, Scientists, and Drug Development Professionals The fusion of a triazole with a pyrazine ring system, creating...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Pharmacokinetics of Triazolopyrazine Piperazine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The fusion of a triazole with a pyrazine ring system, creating the triazolo[4,3-a]pyrazine core, represents a significant and versatile scaffold in medicinal chemistry. This heterocyclic structure is a key building block for developing a wide array of therapeutic agents, demonstrating the power of fused pharmacophores.[1] Its prominence is exemplified by the highly successful anti-diabetic drug sitagliptin (MK-0431), a potent dipeptidyl peptidase IV (DPP-IV) inhibitor, which features this core structure. The triazolo[4,3-a]pyrazine scaffold has been shown to be a template for compounds with diverse biological activities.[2]

The strategic incorporation of a piperazine moiety further enhances the drug-like properties of this scaffold. The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is a privileged structure in drug design.[3][4] Its nitrogen atoms provide versatile handles for synthetic modification, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity.[3] This tunability is critical for optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately enhancing bioavailability and target engagement.[3][4]

This guide provides a comprehensive technical overview of the pharmacokinetic characteristics of triazolopyrazine piperazine derivatives. Moving beyond a simple data summary, we will explore the causal relationships between chemical structure and pharmacokinetic behavior, present validated experimental protocols for ADME assessment, and offer a predictive framework for guiding the design and development of novel drug candidates based on this potent scaffold.

Core Pharmacokinetic Profile: A Synthesis of Preclinical Data

A key advantage of incorporating a piperazine ring into the triazolopyrazine scaffold is the frequent improvement in oral bioavailability.[5][6] While the core triazolotriazine structure in some adenosine A2a receptor antagonists showed limited oral bioavailability, the addition of piperazine derivatives led to significant enhancements, with some compounds reaching as high as 89% oral bioavailability in rats.[5][6] This demonstrates the piperazine moiety's ability to confer favorable ADME properties.

The pharmacokinetic parameters of these compounds are highly dependent on the specific substitutions on both the triazolopyrazine core and the piperazine ring. These modifications influence everything from receptor binding affinity to metabolic stability.[7] Below is a summary of representative in vivo pharmacokinetic data for this class of compounds.

Data Presentation: Summary of In Vivo Pharmacokinetic Parameters
Compound Class/ExampleSpeciesDose (Route)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Oral Bioavailability (F%)Reference
Arylpiperazine Derivative (LQFM05)Rat12 µmol/kg (Oral)163.41.0652.84.9Not Reported[8]
Arylpiperazine Derivative (Compound 27)Rat10 mg/kg (Oral)101.3 ± 29.50.58 ± 0.20239.1 ± 72.82.50 ± 0.57Not Reported[8]
[5][8]triazolo[1,5-a]triazine-piperazine (Compound 35)Rat1 mg/kg (po)Not ReportedNot ReportedNot ReportedNot Reported89%[5][6]

Absorption and Bioavailability: Navigating Biological Barriers

The absorption of an orally administered drug is a complex process governed by its ability to dissolve in the gastrointestinal fluid and permeate the intestinal epithelium. The piperazine scaffold plays a crucial role in modulating these properties.[3] Its two nitrogen atoms can be protonated, which generally increases aqueous solubility, while substitutions can be tailored to achieve an optimal balance of lipophilicity for membrane passage.[3][4]

A critical factor limiting the absorption of many drugs is the action of efflux transporters, such as P-glycoprotein (P-gp), which actively pump substrates back into the intestinal lumen.[9] Interestingly, some piperazine derivatives have been shown to inhibit P-gp.[10] This can have a dual effect: it may enhance the compound's own absorption and could also increase the bioavailability of co-administered drugs that are P-gp substrates, a key consideration for potential drug-drug interactions (DDIs).[10]

Experimental Protocol: Caco-2 Permeability Assay for Intestinal Absorption Screening

This assay provides a reliable in vitro model for predicting human intestinal absorption and identifying potential P-gp substrates or inhibitors.

1. Cell Culture:

  • Culture Caco-2 cells on semi-permeable polycarbonate filter inserts (e.g., Transwell® plates) for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Monitor the formation of the monolayer by measuring the transepithelial electrical resistance (TEER) until a consistent value (>250 Ω·cm²) is achieved.

2. Permeability Assessment (Apical to Basolateral):

  • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Add the test compound (typically at 1-10 µM in HBSS) to the apical (A) side of the monolayer.

  • Add fresh HBSS to the basolateral (B) side.

  • Incubate at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment.

  • Analyze the concentration of the test compound in the samples using LC-MS/MS.

3. Efflux Ratio Determination (Bidirectional Transport):

  • Perform the permeability assessment in both directions: apical-to-basolateral (A→B) and basolateral-to-apical (B→A).

  • To assess B→A transport, add the test compound to the basolateral side and sample from the apical side.

  • Calculate the apparent permeability coefficient (Papp) for each direction.

  • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • dQ/dt: Rate of drug appearance in the receiver compartment.

    • A: Surface area of the filter membrane.

    • C₀: Initial concentration in the donor compartment.

  • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

  • Interpretation: An ER > 2 typically suggests the compound is a substrate for an active efflux transporter like P-gp.

4. Validation and Controls:

  • Run control compounds in parallel:

    • High Permeability: Propranolol (Papp > 20 x 10⁻⁶ cm/s, ER ≈ 1).

    • Low Permeability: Atenolol (Papp < 1 x 10⁻⁶ cm/s, ER ≈ 1).

    • P-gp Substrate: Digoxin (ER > 5).

  • To confirm P-gp involvement, the B→A assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio confirms P-gp interaction.

Drug Distribution: From Circulation to Site of Action

Once absorbed, a drug's journey to its therapeutic target is governed by its distribution throughout the body. This process is influenced by factors such as plasma protein binding, tissue permeability, and affinity for specific transporters. The physicochemical properties endowed by the triazolopyrazine piperazine scaffold are central to this behavior. The ability of these compounds to cross the blood-brain barrier (BBB) is of particular interest for central nervous system (CNS) targets.[8]

Mandatory Visualization: Key Factors in Drug Distribution

G cluster_1 Tissues cluster_2 Barriers Drug_Free Free Drug in Plasma Drug_Bound Protein-Bound Drug Drug_Free->Drug_Bound Target Therapeutic Target Drug_Free->Target Distribution & Binding NonTarget Non-Specific Tissue Binding Drug_Free->NonTarget Non-Specific Uptake BBB Blood-Brain Barrier Drug_Free->BBB Transport/Permeation BBB->Target CNS Action

Caption: Factors influencing the distribution of a drug from plasma to tissues.

Metabolism: Biotransformation and Clearance Pathways

The liver is the primary site of metabolism for most xenobiotics, and piperazine-containing scaffolds are no exception. The biotransformation of these compounds is predominantly mediated by the cytochrome P450 (CYP) enzyme system.[8]

Based on studies of various piperazine derivatives, the key CYP isoforms involved are typically CYP3A4 , CYP1A2 , and CYP2C19 .[11][12] Common metabolic reactions include N-demethylation and oxidation of the piperazine ring.[11] A critical consideration for compounds containing a piperazine ring is the potential for mechanism-based inactivation (MBI) of CYP enzymes, particularly CYP3A4.[13][14] MBI is an irreversible inhibition that can lead to significant drug-drug interactions and is a major liability in drug development.[13]

Mandatory Visualization: Generalized Metabolic Pathway for Piperazine Scaffolds

G Parent Parent Drug (Triazolopyrazine-Piperazine) Phase1 Phase I Metabolites (Oxidized, Dealkylated) Parent->Phase1 CYP450 Enzymes (e.g., CYP3A4, CYP1A2) Excretion Excretion (Urine, Feces) Parent->Excretion Direct Excretion (Unchanged Drug) Phase2 Phase II Metabolites (Conjugated, e.g., Glucuronides) Phase1->Phase2 UGTs, SULTs Phase2->Excretion

Caption: Generalized metabolic fate of triazolopyrazine piperazine derivatives.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides an early assessment of a compound's intrinsic clearance and metabolic liability.

1. Reagents and Preparation:

  • Pooled Human Liver Microsomes (HLM).

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).

  • Phosphate buffer (pH 7.4).

  • Test compound stock solution (in DMSO or Acetonitrile).

  • Control compounds:

    • High Clearance: Verapamil or Imipramine.

    • Low Clearance: Warfarin.

  • Quenching solution (e.g., cold acetonitrile with an internal standard).

2. Incubation Procedure:

  • Pre-warm a solution of HLM (final concentration ~0.5 mg/mL) and phosphate buffer at 37°C.

  • In a separate plate, add the test compound to achieve a final concentration (typically 1 µM).

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the HLM/compound mixture. This is T=0.

  • Incubate the reaction plate at 37°C.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

3. Sample Analysis:

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Half-life (t½) = 0.693 / k

  • Intrinsic Clearance (CLint) (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

  • Interpretation: A short half-life and high intrinsic clearance indicate rapid metabolism, which may predict high in vivo clearance and poor oral bioavailability.

A Predictive Framework for ADME Profiling

An efficient drug discovery program relies on a tiered approach to ADME testing, starting with rapid in silico predictions and progressing to more complex in vitro and in vivo assays. This cascade allows for early identification and mitigation of pharmacokinetic liabilities.

Mandatory Visualization: ADME Screening Cascade Workflow

G cluster_0 Early Stage (High Throughput) cluster_1 Lead Optimization (Medium Throughput) cluster_2 Preclinical Candidate (Low Throughput) InSilico In Silico ADME Prediction (SwissADME, etc.) Solubility Kinetic Solubility InSilico->Solubility LogP LogP / LogD Solubility->LogP Microsomal Microsomal Stability (HLM, RLM) LogP->Microsomal Caco2 Caco-2 Permeability Microsomal->Caco2 CYP_Inhibit CYP Inhibition Screen (e.g., 3A4, 2D6, 1A2) Caco2->CYP_Inhibit PPB Plasma Protein Binding CYP_Inhibit->PPB InVivo_PK In Vivo Pharmacokinetics (Rat, Mouse) PPB->InVivo_PK MetID Metabolite Identification InVivo_PK->MetID DDI Drug-Drug Interaction (In vitro / In vivo) MetID->DDI

Caption: A typical tiered workflow for ADME/PK screening in drug discovery.

Conclusion: An Integrated Perspective for Rational Drug Design

The triazolopyrazine piperazine scaffold is a powerful and versatile platform for the development of novel therapeutics. Its pharmacokinetic profile is highly tunable, with the piperazine moiety offering a reliable handle to enhance fundamental ADME properties like solubility and oral bioavailability.[3][5] However, this scaffold is not without its challenges. A thorough understanding of its metabolic pathways, particularly the central role of CYP450 enzymes and the potential for mechanism-based inhibition, is critical for mitigating risks of metabolic liability and drug-drug interactions.[11][13]

By employing a systematic and tiered approach to pharmacokinetic evaluation—combining early in silico predictions with a robust suite of in vitro assays and targeted in vivo studies—researchers can rationally design the next generation of triazolopyrazine piperazine drug candidates. This integrated strategy enables the optimization of potency, selectivity, and pharmacokinetic performance, ultimately increasing the probability of clinical success.

References

  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. (2020). [Source URL not available]
  • Piperazine derivatives of[5][8]triazolo[1,5-a][6][7]triazine as potent and selective adenosine A2a receptor antagonists - PubMed. (2004). Journal of Medicinal Chemistry. [Link]

  • Piperazine Derivatives of[5][8]Triazolo[1,5-a][6][7]triazine as Potent and Selective Adenosine A 2 a Receptor Antagonists - ACS Publications. (2004). Journal of Medicinal Chemistry. [Link]

  • Novel bicyclic piperazine derivatives of triazolotriazine and triazolopyrimidines as highly potent and selective adenosine A2A receptor antagonists - PubMed. (2004). Journal of Medicinal Chemistry. [Link]

  • Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists - PMC. Molecules. [Link]

  • Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds - PMC. (2014). Drug Metabolism and Disposition. [Link]

  • The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes - PubMed. (2004). Pharmacological Reports. [Link]

  • Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. Moroccan Journal of Chemistry. [Link]

  • Synthesis of piperazine and triazolo-pyrazine derivatives (3a–o) - ResearchGate. ResearchGate. [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities - Semantic Scholar. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Piperazine Derivatives of[5][8]Triazolo[1,5-a][6][7]triazine as Potent and Selective Adenosine A2a Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (2004). Journal of Medicinal Chemistry. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistrySelect. [Link]

  • Piperazine (I) and triazolo-pyrazine (II) scaffolds - ResearchGate. ResearchGate. [Link]

  • Synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs; evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities - PubMed. (2020). European Journal of Medicinal Chemistry. [Link]

  • Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds - PubMed. (2014). Drug Metabolism and Disposition. [Link]

  • Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide - IRIS. (2021). Journal of Medicinal Chemistry. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Current Organic Synthesis. [Link]

  • The Crucial Role of Transporters in Drug Disposition and Metabolism. LinkedIn. [Link]

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - MDPI. (2019). Pharmaceutics. [Link]

  • Design, synthesis, in vitro, and in silico studies of 1,2,4-triazole-piperazine hybrid derivatives as potential MAO inhibitors - PubMed. (2021). Bioorganic Chemistry. [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds - MDPI. (2021). Molecules. [Link]

  • TRIAZOLOPHTHALAZINE INCORPORATING PIPERAZINE DERIVATIVES: SYNTHESIS AND IN VITRO ANTICANCER EVALUATION STUDY - Semantic Scholar. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives - PubMed. (2021). Medicinal Chemistry Research. [Link]

  • Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives | Request PDF - ResearchGate. (2021). ResearchGate. [Link]

  • Metabolism and Mechanism of Human Cytochrome P450 Enzyme 1A2 - PubMed. Current Drug Metabolism. [Link]

  • Transporter-mediated drug-drug interactions: regulatory guidelines, in vitro and in vivo methodologies and translation, special populations, and the blood-brain barrier - PubMed. (2024). Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing). Dalton Transactions. [Link]

  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations - MDPI. (2024). International Journal of Molecular Sciences. [Link]

  • Overview: Role of Drug Transporters in Drug Disposition and Its Clinical Significance. ResearchGate. [Link]

  • Influence of Transporter Polymorphisms on Drug Disposition and Response - eScholarship.org. Clinical Pharmacology & Therapeutics. [Link]

  • Transporters in Regulatory Science: Notable Contributions from Dr. Giacomini in the Past Two Decades - PMC. (2022). The AAPS Journal. [Link]

Sources

Foundational

Pharmacological Profiling of 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine Derivatives at GPCRs: A Technical Guide

Executive Summary The development of non-dopaminergic therapeutics for neurodegenerative disorders has driven extensive research into G-protein coupled receptors (GPCRs), particularly the Adenosine A2A receptor (A2AR). A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of non-dopaminergic therapeutics for neurodegenerative disorders has driven extensive research into G-protein coupled receptors (GPCRs), particularly the Adenosine A2A receptor (A2AR). Among the most promising chemical scaffolds are nitrogen-rich heterocycles. This whitepaper provides an in-depth technical analysis of the 1-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine pharmacophore. By acting as a bioisostere to earlier triazine-based compounds, this scaffold offers a highly modular platform for developing potent, selective, and orally bioavailable A2AR antagonists[1].

Structural Rationale and Target Engagement

The A2A receptor is a Class A (rhodopsin-like) GPCR predominantly expressed in the striatopallidal neurons of the basal ganglia[2]. Antagonism of this receptor reduces the overactivity of the indirect output pathway, offering neuroprotective and symptomatic relief in Parkinson's disease models ()[2].

The [1,2,4]triazolo[1,5-a]pyrazine core is a strategic evolution from the well-known A2A antagonist ZM-241385 (a triazolotriazine)[1]. The replacement of the triazine ring with a pyrazine ring improves the physicochemical profile by altering the electron density and basicity of the core[3].

The integration of a piperazine moiety at the 5-position (often denoted as the 6- or 8-position depending on specific substituent numbering in literature) serves a dual purpose:

  • Solubility: The basic nitrogen of the piperazine ring enhances aqueous solubility.

  • Vectorization: The distal nitrogen of the piperazine acts as an ideal attachment point for hydrophobic capping groups (e.g., benzyl or trifluorobenzyl groups). These capping groups project into the deep hydrophobic pocket of the A2AR orthosteric site (formed by Ile66 and Tyr271), driving binding affinity through van der Waals interactions ()[3].

Quantitative Binding Affinity and Selectivity

The primary challenge in A2AR antagonist development is achieving high selectivity over the closely related Adenosine A1 receptor (A1R), which mediates critical cardiovascular functions. The table below summarizes the structure-activity relationship (SAR) and binding affinities of key triazolopyrazine-piperazine derivatives.

Compound Scaffold / ModificationTarget GPCRKi (A2A)Ki (A1)Selectivity (A1/A2A)
Unsubstituted Piperazine Core Adenosine A2A> 5,000 nM> 10,000 nMN/A
N-(2,4,6-trifluorobenzyl)piperazine derivative *Adenosine A2A260 nM8,490 nM~32.6-fold
Reference: ZM-241385 (Triazine core) Adenosine A2A0.9 nM680 nM~755-fold

*Specifically: 6N-(4-(2,4,6-trifluorobenzyl)piperazin-1-yl)-2-(furan-2-yl)-[1,2,4]triazolo-[1,5-a]pyrazin-8-amine[3].

Mechanistic Pathway: GPCR Antagonism

GPCR_Pathway Antagonist Triazolo[1,5-a]pyrazin-5-yl Piperazine Ligand A2AR Adenosine A2A Receptor (Gs-Coupled GPCR) Antagonist->A2AR Competitive Inhibition Gs Gs Protein (Gαs Subunit) A2AR->Gs Prevents Activation AC Adenylyl Cyclase Gs->AC Uncoupled State cAMP cAMP Production AC->cAMP Basal Levels Maintained PKA Protein Kinase A cAMP->PKA Downregulated Signaling

Fig 1: Mechanism of A2A receptor antagonism by triazolopyrazine derivatives.

Self-Validating Experimental Methodologies

To accurately determine the binding affinity ( Ki​ ) and functional efficacy of 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine derivatives, the following self-validating protocols must be strictly adhered to. These methods are designed to eliminate false positives caused by endogenous ligands or non-specific binding.

Protocol A: Radioligand Competitive Binding Assay

This assay measures the ability of the test compound to displace a known radioligand ( [3H] -ZM241385) from the A2A receptor.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human A2AR in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2​ ).

    • Causality: The inclusion of MgCl2​ is critical; divalent cations stabilize the GPCR-G protein complex, ensuring the receptor is locked in its high-affinity state for accurate ligand interaction.

  • Endogenous Ligand Clearance: Add 2 U/mL Adenosine Deaminase (ADA) to the membrane suspension and incubate for 30 minutes at room temperature.

    • Causality: Cell membranes naturally release endogenous adenosine. If left in the assay, it acts as an unmeasured competitive inhibitor, artificially inflating the apparent Ki​ of the test compound. ADA converts adenosine to inosine (which does not bind A2AR), ensuring a clean baseline.

  • Incubation Phase: In a 96-well plate, combine 20 µg of membrane protein, 1 nM [3H] -ZM241385, and varying concentrations of the triazolopyrazine test compound ( 10−11 to 10−4 M). Incubate for 90 minutes at 25°C.

    • Causality: A 90-minute incubation ensures the system reaches thermodynamic equilibrium, which is an absolute mathematical prerequisite for applying the law of mass action in downstream calculations.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer. Pre-soaking neutralizes the inherent negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged piperazine moiety of the test compound.

  • Quantification & Analysis: Wash filters three times with ice-cold buffer to remove unbound radioligand. Extract in liquid scintillation cocktail and measure Disintegrations Per Minute (DPM). Calculate the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow Membrane 1. Membrane Preparation (HEK293-A2AR + ADA) Incubation 2. Competitive Incubation ([3H]-ZM241385 + Ligand) Membrane->Incubation Add 50mM Tris-HCl, Mg2+ Filtration 3. Rapid Filtration (GF/B Filters + 0.5% PEI) Incubation->Filtration 90 min, 25°C (Equilibrium) Scintillation 4. Liquid Scintillation (Quantify Bound Radioligand) Filtration->Scintillation Wash 3x Ice-Cold Buffer Analysis 5. Non-linear Regression (Cheng-Prusoff Ki Calculation) Scintillation->Analysis DPM to IC50 Conversion

Fig 2: Self-validating radioligand binding assay workflow for GPCR affinity.

Protocol B: Functional cAMP Accumulation Assay

Binding affinity ( Ki​ ) does not confirm whether a compound is an agonist or antagonist. A functional assay is required to validate the pharmacological nature of the triazolopyrazine ligand.

  • Cell Seeding & PDE Inhibition: Seed HEK293-A2AR cells in 384-well microplates. Pre-incubate cells with 500 µM IBMX (3-isobutyl-1-methylxanthine) for 20 minutes.

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the intracellular degradation of synthesized cAMP, allowing for a measurable accumulation window that accurately reflects adenylyl cyclase activity.

  • Antagonist Pre-incubation: Add the triazolopyrazine test compound at its calculated IC80​ concentration and incubate for 15 minutes.

  • Agonist Challenge: Challenge the cells with 100 nM CGS21680 (a highly selective A2A agonist).

    • Causality: This step self-validates the antagonist. A true competitive antagonist will cause a rightward shift in the agonist's dose-response curve (Schild analysis) without depressing the maximum response ( Emax​ ).

  • Detection: Lyse the cells and quantify cAMP levels using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.

References

  • Peng, H., et al. "First Synthesis of Piperazine-derived [1,2,4]Triazolo[1,5-a]pyrazine as an Adenosine A2A Receptor Antagonist." Heterocycles, Vol. 65, No. 10, 2005. URL:[Link]

  • "Piperazine Derivatives of[1,2,4]Triazolo[1,5-a][1,3,5]triazine as Potent and Selective Adenosine A2a Receptor Antagonists." Journal of Medicinal Chemistry, American Chemical Society, 2004. URL:[Link]

  • Pinna, A., et al. "In Silico Studies Targeting G-protein Coupled Receptors for Drug Research Against Parkinson's Disease." Frontiers in Pharmacology (PMC), 2018. URL:[Link]

Sources

Exploratory

Advanced Toxicity Profile and Safety Data Sheet (SDS) Guide for 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine

Executive Summary 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine is a highly specialized heterocyclic building block and pharmacophore. It is predominantly utilized in medicinal chemistry for the synthesis of highly se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine is a highly specialized heterocyclic building block and pharmacophore. It is predominantly utilized in medicinal chemistry for the synthesis of highly selective adenosine A2A receptor antagonists, which are actively investigated for their therapeutic efficacy in neurodegenerative conditions such as Parkinson's disease (1)[1]. Because this compound serves as an active intermediate with significant central nervous system (CNS) penetrance potential, establishing a rigorous, empirically backed Safety Data Sheet (SDS) is paramount. This whitepaper synthesizes the physicochemical properties, extrapolated hazard classifications, mechanistic toxicology, and self-validating experimental protocols required for drug development professionals to safely handle and evaluate this compound.

Physicochemical Identity and Quantitative Data

Understanding the baseline chemical properties is the first step in predicting toxicological behavior. The piperazine moiety imparts basicity and hydrophilicity, while the triazolopyrazine core provides a rigid, aromatic structure capable of stacking interactions with biological targets.

Table 1: Chemical Identity and Physicochemical Properties

PropertyValue
Chemical Name 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine
CAS Registry Number (Base) 2[2]
CAS Registry Number (HCl Salt) 3[3]
Molecular Formula C9H12N6
Molecular Weight 204.23 g/mol [4]
Appearance Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol; slightly soluble in H2O

Mechanistic Toxicology and Pharmacological Context

The toxicological profile of 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine is driven by its structural components. Piperazine derivatives are known respiratory and dermal sensitizers. Furthermore, the intact molecule serves as a structural precursor for adenosine A2A receptor antagonists. In vivo, unintended exposure to highly potent A2A antagonists can lead to CNS overstimulation, as blocking the A2A receptor disinhibits D2 dopamine receptor signaling in the striatum.

A2A_Signaling Adenosine Endogenous Adenosine A2A Adenosine A2A Receptor Adenosine->A2A Agonism Gs Gs Protein Activation A2A->Gs Normal Pathway Antagonist Triazolopyrazine Derivative Antagonist->A2A Competitive Blockade D2 D2 Receptor Disinhibition (Motor Stimulation) Antagonist->D2 Downstream Effect cAMP cAMP Accumulation Gs->cAMP

Mechanism of A2A receptor antagonism by triazolopyrazine derivatives.

Hazard Identification (GHS Classification)

Based on structural alerts and data from structurally analogous piperazine-derived heterocycles (5)[5], the following Globally Harmonized System (GHS) classifications must be applied until comprehensive in vivo testing is complete.

Table 2: GHS Hazard Classification and Statements

Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
Respiratory Sensitization Category 1H334: May cause allergy or asthma symptoms
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritation

In Vitro Toxicity Profiling: Self-Validating Protocols

To empirically validate the SDS parameters for novel batches of 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine, laboratories must conduct standardized in vitro toxicity assays. The following protocols are designed as self-validating systems, ensuring that internal controls verify the integrity of the data.

Tox_Workflow Prep Compound Solubilization (DMSO Vehicle) InVitro Cellular/Bacterial Exposure Prep->InVitro MTT MTT Assay (Cytotoxicity) InVitro->MTT Ames Ames Test (Genotoxicity) InVitro->Ames Analysis Dose-Response & IC50 MTT->Analysis Ames->Analysis SDS SDS Parameter Update Analysis->SDS

High-throughput in vitro toxicity screening workflow for SDS validation.

Methodology 1: Cytotoxicity Evaluation via MTT Assay

Causality Principle: The MTT assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes. This reaction only occurs in metabolically active cells, providing a direct, causal link between chemical exposure, mitochondrial dysfunction, and cell death. Self-Validation: The inclusion of a vehicle control (0.1% DMSO) establishes the baseline viability (100%), while a positive control (e.g., Doxorubicin) proves the assay's sensitivity to cytotoxic agents.

Step-by-Step Protocol:

  • Cell Seeding: Seed HEK-293 (Human Embryonic Kidney) cells in a 96-well plate at a density of cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Dissolve 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine in 100% DMSO to create a 10 mM stock. Dilute serially in culture media to achieve final well concentrations ranging from 0.1 µM to 100 µM (ensure final DMSO concentration remains 0.1%).

  • Exposure: Aspirate media from the 96-well plate and replace with 100 µL of the compound-treated media. Include vehicle control (0.1% DMSO) and positive control (10 µM Doxorubicin) wells. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the media. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Agitate on a plate shaker for 15 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis to update Section 11 (Toxicological Information) of the SDS.

Methodology 2: Genotoxicity Screening via Ames Test (OECD 471)

Causality Principle: Triazolopyrazines possess planar aromatic systems that theoretically could intercalate into DNA. The Ames test utilizes histidine-dependent Salmonella typhimurium strains carrying specific mutations. If the test compound induces reverse mutations (restoring histidine synthesis capability), colonies will grow on histidine-depleted agar, establishing a causal link between the chemical and mutagenicity. Self-Validation: Spontaneous reversion rates (negative control) validate strain stability, while known mutagens (e.g., Sodium azide for TA100) validate the assay's responsiveness.

Step-by-Step Protocol:

  • Strain Preparation: Culture S. typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions) overnight in nutrient broth.

  • Metabolic Activation (S9 Fraction): Prepare a rat liver S9 mix to simulate mammalian hepatic metabolism, as the compound may require bioactivation to become mutagenic.

  • Top Agar Preparation: Melt top agar containing trace amounts of histidine and biotin; maintain at 45°C.

  • Treatment: To sterile culture tubes, add 100 µL of bacterial culture, 50 µL of test compound (at varying doses up to 5000 µ g/plate ), and 500 µL of S9 mix (or phosphate buffer for non-activated tests).

  • Plating: Add 2 mL of the molten top agar to the tubes, vortex gently, and pour over minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates at 37°C for 48-72 hours. Count revertant colonies. A dose-dependent increase in colony count ( 2-fold over vehicle control) indicates a positive mutagenic response.

Safety, Handling, and Exposure Controls

Handling 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine requires stringent engineering controls and Personal Protective Equipment (PPE) dictated by its physicochemical properties.

  • Engineering Controls: All manipulations of the dry powder must be conducted within a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator. Causality: The compound's low molecular weight and solid form make it highly susceptible to aerosolization. Inhalation of piperazine derivatives is a known trigger for occupational asthma and respiratory sensitization.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-layer nitrile gloves are mandatory. Causality: Piperazine rings enhance lipophilicity, increasing the rate of dermal penetration compared to highly polar molecules. Nitrile provides superior chemical resistance to the DMSO often used to solubilize the compound.

    • Eye Protection: Tight-fitting chemical splash goggles.

    • Respirator: If handling outside an isolator, an N95 or P100 particulate respirator is required to prevent inhalation of aerosolized dust.

Spill Response and Environmental Containment

In the event of a localized spill, the self-validating containment protocol ensures zero environmental release:

  • Evacuate & Assess: Clear personnel from the immediate vicinity.

  • Don PPE: Ensure full PPE (including respirator) is worn before approaching the spill.

  • Containment (Dry Spill): Do not sweep, as this aerosolizes the active pharmaceutical ingredient (API). Gently cover the powder with damp absorbent paper (using water or a 10% bleach solution) to suppress dust.

  • Collection: Carefully scoop the damp material using a non-sparking tool into a hazardous waste container.

  • Decontamination: Wash the spill area with a 1% acetic acid solution (to neutralize the basic piperazine moiety), followed by a standard detergent wash.

References

  • Peng, H., Sha, L., Chang, H. X., et al. (2005). "First Synthesis of Piperazine-derived [1,2,4]Triazolo[1,5-a]pyrazine as an Adenosine A2A Receptor Antagonist." Heterocycles, 65(10), 2321.
  • Chemsrc. (2025). "CAS#:1697830-67-3 | 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine." Chemical Dictionary.
  • American Elements. "CAS 1803591-02-7 | 1-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine hydrochloride.
  • Accela ChemBio. "1-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine (CAS 1697830-67-3).

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Foundational

A Technical Guide to Protein-Ligand Docking Studies with 1-{Triazolo[1,5-a]pyrazin-5-yl}piperazine

A Technical Guide to Protein-Ligand Docking Studies with 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine Abstract This guide provides a comprehensive, technically-grounded framework for conducting protein-ligand docki...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to Protein-Ligand Docking Studies with 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine

Abstract

This guide provides a comprehensive, technically-grounded framework for conducting protein-ligand docking studies on 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine. The[1][2][3]triazolo[1,5-a]pyrimidine scaffold, a related structure, is recognized for its versatility in drug design, often serving as a bio-isostere for purines and showing potential in developing treatments for cancer and infectious diseases[4]. This document is intended for researchers, computational chemists, and drug development professionals, offering both theoretical context and detailed, field-proven protocols. We will navigate the entire workflow, from target selection and molecule preparation to the execution of docking simulations and the critical analysis of results. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and a deep understanding of the molecular interactions that govern ligand binding.

Introduction: The Rationale for Docking Studies

Molecular docking is a pivotal computational method in structure-based drug discovery, aiming to predict the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein[5][6][7]. This in silico approach provides invaluable insights into molecular recognition, helping to elucidate mechanisms of action, prioritize compounds for synthesis, and guide lead optimization efforts[8][9].

The subject of this guide, 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine, belongs to a class of nitrogen-rich heterocyclic compounds. Related scaffolds like[1][2][3]triazolo[1,5-a][1][10][11]triazines are known to be structurally similar to purines, allowing them to interact with biological targets of purines such as adenosine receptors[12]. For instance, piperazine derivatives of a similar triazolo[1,5-a]triazine core have been developed as potent and selective antagonists for the adenosine A2a receptor, a target for Parkinson's disease[13]. Given this context, docking studies are essential to hypothesize and evaluate potential protein targets for this specific ligand and to understand the structural basis of its potential biological activity.

This guide will use the Adenosine A2a receptor as a representative target for demonstration purposes, based on the known activity of structurally related compounds.

Foundational Principles of Molecular Docking

A successful docking simulation is governed by two key components: a search algorithm and a scoring function [7][8].

  • Search Algorithm: This component explores the vast conformational space of the ligand within the defined binding site of the protein. It generates a multitude of possible binding poses by systematically or stochastically altering the ligand's translational, rotational, and torsional degrees of freedom.

  • Scoring Function: Each generated pose is evaluated by a scoring function, which is a mathematical model that estimates the binding free energy (or a value that correlates with it) of the protein-ligand complex[6]. A more negative score typically indicates a more favorable binding interaction[14][15]. These functions are crucial for ranking different poses of the same ligand and for comparing different ligands[16].

The ultimate goal is to identify a low-energy binding pose that is structurally plausible and aligns with known structure-activity relationship (SAR) data, if available.

The Comprehensive Docking Workflow

A rigorous and reproducible docking study follows a systematic, multi-stage process. Each step is critical for the validity of the final results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Target Selection (e.g., Adenosine A2a Receptor, PDB: 5EW8) CleanPDB 2. Receptor Preparation (Remove water, ligands; Add hydrogens) PDB->CleanPDB Grid 4. Grid Box Generation (Define binding site) CleanPDB->Grid Ligand 3. Ligand Preparation (2D to 3D, Energy Minimization) Dock 5. Run Docking Simulation (e.g., AutoDock Vina) Ligand->Dock Grid->Dock Analyze 6. Results Analysis (Scores, Poses, Interactions) Dock->Analyze Validate 7. Validation (Redocking, Compare to knowns) Analyze->Validate

Figure 1: A high-level overview of the protein-ligand docking workflow.

Detailed Experimental Protocols

This section provides step-by-step methodologies using widely adopted, open-source software tools like UCSF Chimera, AutoDock Tools, and AutoDock Vina[17][18].

Protocol 4.1: Target Protein Preparation

The quality of the receptor structure is paramount for a meaningful docking result[19]. The goal is to prepare a clean, chemically correct protein structure.

  • Obtain Crystal Structure: Download the protein structure from the Protein Data Bank (PDB). For our example, we will use the human Adenosine A2a receptor in complex with a ligand (PDB ID: 5EW8)[20].

  • Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera or Discovery Studio)[21].

    • Causality: The raw PDB file often contains non-essential molecules like water, ions, and co-crystallized ligands that can interfere with the docking process[17][21]. It is crucial to remove these unless a specific water molecule is known to be critical for ligand binding[19].

    • Delete all water molecules.

    • Remove the co-crystallized ligand and any other heteroatoms not essential for the protein's structure.

    • If the biological unit is a monomer but the PDB file contains a dimer or multimer, isolate a single chain[17].

  • Add Hydrogens & Assign Charges: Docking algorithms require proteins to be chemically complete.

    • Use a preparation tool (like AutoDock Tools or the Dock Prep tool in Chimera) to add polar hydrogens[21][22]. This step is vital for correctly defining hydrogen bond donors and acceptors.

    • Merge non-polar hydrogens and compute partial charges (e.g., Gasteiger charges). This is necessary for scoring functions that evaluate electrostatic interactions[22].

  • Final Output: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types[10].

Protocol 4.2: Ligand Preparation

The ligand, 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine, must be converted into a suitable 3D format with correct stereochemistry and a low-energy conformation.

  • Obtain 2D Structure: Draw the molecule in a chemical sketcher (e.g., ChemDraw) or obtain its SMILES string from a database like PubChem.

  • Convert to 3D: Use a program like Open Babel or the LigPrep module in commercial software to convert the 2D representation into a 3D structure[23].

  • Energy Minimization: The initial 3D structure is likely not in a low-energy state. Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Causality: This step ensures that the starting conformation of the ligand has realistic bond lengths, angles, and torsions, preventing steric clashes and improving the efficiency of the docking search[19].

  • Define Torsions: For flexible docking, the rotatable bonds in the ligand must be defined. AutoDock Tools can automatically detect and set these.

  • Final Output: Save the prepared ligand in the PDBQT file format. This file will contain the 3D coordinates and information about its torsional degrees of freedom[10][22].

Protocol 4.3: Docking Simulation with AutoDock Vina

AutoDock Vina requires a configuration file that specifies the input files and the search space for docking[24][25].

  • Define the Binding Site (Grid Box): The search space is a three-dimensional grid that encompasses the protein's binding pocket.

    • Causality: Confining the search to the active site dramatically increases computational efficiency and reduces the likelihood of finding irrelevant binding poses far from the region of interest[10].

    • Load the prepared protein PDBQT file into AutoDock Tools.

    • Identify the binding pocket. If a co-crystallized ligand was present in the original structure, the grid box should be centered on its location. If the site is unknown, cavity detection programs can be used[10][26].

    • Adjust the grid box dimensions to be large enough to accommodate the ligand in various orientations (e.g., 25 x 25 x 25 Å is a common starting point)[10].

    • Record the coordinates for the center of the grid (center_x, center_y, center_z) and its dimensions (size_x, size_y, size_z).

  • Create Configuration File: Create a text file (e.g., conf.txt) with the following parameters[1][18]:

    • Expert Insight: The exhaustiveness parameter controls the thoroughness of the search. Higher values (e.g., 16 or 32) increase the chance of finding the optimal pose but also increase computation time[11]. A value of 8 is a reasonable default for initial runs.

  • Execute Vina: Run the docking simulation from the command line: vina --config conf.txt --log log.txt

Post-Docking Analysis and Interpretation

The output from Vina is a PDBQT file containing multiple binding modes (poses) ranked by their predicted binding affinity[2]. Interpreting these results requires careful analysis and visualization[27].

Analyzing Binding Affinity and Poses

The primary quantitative output is the binding affinity, reported in kcal/mol.

Binding ModeBinding Affinity (kcal/mol)RMSD from Best Mode (Å)
1-9.50.000
2-9.21.352
3-9.11.876
4-8.82.411
.........
  • Binding Affinity (ΔG): This score is an estimate of the binding free energy. More negative values suggest stronger binding affinity[14][15]. It is a critical metric for ranking different ligands against the same target.

  • Root Mean Square Deviation (RMSD): When comparing docked poses, a low RMSD value (typically < 2.0 Å) between them suggests they belong to a similar binding cluster and that the prediction is stable[14].

Visualizing Protein-Ligand Interactions

A docking score alone is insufficient. The structural plausibility of the binding pose must be visually inspected to understand the key interactions driving the binding event[14].

  • Load Results: Open the prepared protein PDBQT and the docking results PDBQT file in a visualization tool like PyMOL or Discovery Studio Visualizer.

  • Identify Key Interactions: Analyze the top-scoring pose for interactions known to be critical for molecular recognition[14]:

    • Hydrogen Bonds: Are there hydrogen bonds formed between the ligand and key residues in the active site?

    • Hydrophobic Interactions: Does the ligand occupy hydrophobic pockets in the binding site?

    • Pi-Stacking/Ionic Interactions: Are there other significant non-covalent interactions present?

  • Generate Interaction Diagram: Use software to create a 2D diagram that clearly illustrates these interactions for reporting and analysis[16].

G cluster_ligand Ligand: 1-{[1,2,4]Triazolo[...]} cluster_protein Protein Active Site Ligand_N1 Triazole Ring (N) Residue_Phe PHE168 (Aromatic Ring) Ligand_N1->Residue_Phe Pi-Stacking Residue_Glu GLU169 (Backbone NH) Ligand_N1->Residue_Glu H-Bond Ligand_P_NH Piperazine (NH) Residue_Asn ASN253 (Sidechain O) Ligand_P_NH->Residue_Asn H-Bond

Figure 2: A conceptual diagram of potential ligand-protein interactions.

Validation and Trustworthiness

To ensure the docking protocol is reliable, it must be validated[28].

  • Redocking: A common validation technique is to first remove the native co-crystallized ligand from a PDB structure and then dock it back into the protein[29]. The protocol is considered valid if the docking program can reproduce the experimental binding pose with a low RMSD (typically < 2.0 Å) from the crystal structure position[14][28].

  • Comparison with Known Actives/Inactives: If available, a set of known active compounds and presumed inactive "decoy" molecules should be docked[28]. A successful protocol will consistently score the active compounds more favorably than the decoys, demonstrating its ability to distinguish binders from non-binders[28][29].

Conclusion and Future Perspectives

Protein-ligand docking is a powerful but not infallible tool. The results are predictions that form the basis of testable hypotheses. This guide has outlined a rigorous, step-by-step workflow for conducting docking studies with 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine. By carefully preparing the molecules, defining the appropriate search space, and critically analyzing the results, researchers can generate valuable insights into the ligand's potential biological targets and binding mechanisms. The most promising docking predictions should always be prioritized for subsequent experimental validation through biophysical or biochemical assays to confirm the computational findings. The integration of molecular dynamics (MD) simulations can further refine docking poses and provide a more dynamic picture of the binding event[26].

References

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10).
  • Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement.
  • Molecular Modeling and Bioinformatics Group. Protein-ligand Docking tutorial using BioExcel Building Blocks. MMB Group.
  • Pogorelov, T. V. (2011, April 20). Protein-ligand docking with MOE.
  • Bioinformatics Review. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026.
  • A Comprehensive Review of Molecular Docking: Principles, Methods, Applications, and Future Directions. (2025, December 26). Journal of Molecular Graphics and Modelling.
  • Galaxy Training. (2019, October 19). Protein-ligand docking. Galaxy Training Network.
  • Schrödinger. (2022, January 23). Protein Ligand Docking Lesson Plan. Schrödinger.
  • ScotChem. (2025, April 8). Preparing the protein and ligand for docking. ScotChem.
  • El Mouns, B-D. (2024, September 19). How to interpret and analyze molecular docking results?
  • Lang, P. T., & Brozell, S. (2025, June 6). Tutorial: Prepping Molecules. UCSF DOCK.
  • CSDU. (2022, August 22).
  • Owoyomi, O. (2025, March 29). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio [Video]. YouTube.
  • Journal of Applied Pharmaceutical Science. (2026, January 21). Molecular docking in drug design: Basic concepts and application spectrums. Journal of Applied Pharmaceutical Science.
  • Journal of Pharma Insights and Research. (2025, August 5). Principles and Applications of Molecular Docking in Drug Discovery and Development. Journal of Pharma Insights and Research.
  • The Scripps Research Institute. Basic docking.
  • The Scripps Research Institute. (2020, December 5). AutoDock Vina Manual. The Scripps Research Institute.
  • Madan, R., et al. Principles and aspects of molecular docking: A bird's eye view. Hans Shodh Sudha.
  • Wang, C., et al. (2022). Recent Advances in Molecular Docking for the Research and Discovery of Potential Marine Drugs. Marine Drugs, 20(2), 119.
  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?
  • Feng, S. Autodock-vina-example: A simple tutorial for using Autodock Vina to find the ligand binding pose. GitHub.
  • Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford.
  • Freire, T. V. (2019, September 20). Molecular docking proteins preparation.
  • Zavodszky, M. Lessons from Docking Validation.
  • Chen, Y-F. (2023, December 5). Interpretation of Molecular docking results?
  • Mukherjee, S. (2013, October 22). What are the best ways to validate a docking result?
  • Firoz, A. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking [Video]. YouTube.
  • Ochoa, R., et al. (2016, February 12). Best Practices in Docking and Activity Prediction. bioRxiv.
  • Anwar, A. (2023, November 15). How to analyze and validate docking procedure for a protein with no co-crystallized ligand.
  • CCDC. (2024, October 24). Getting Started with Protein-Ligand Docking Using GOLD. CCDC.
  • Parks, C. D., et al. (2020). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks.
  • Vu, C. B., et al. (2004). Piperazine Derivatives of[1][2][3]Triazolo[1,5-a][1][10][11]triazine as Potent and Selective Adenosine A2a Receptor Antagonists. Journal of Medicinal Chemistry, 47(17), 4236-4245.

  • Santa Cruz Biotechnology. 1-{5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-yl}piperazine dihydrochloride. Santa Cruz Biotechnology.

  • Vu, C. B., et al. (2004). Piperazine derivatives of[1][2][3]triazolo[1,5-a][1][10][11]triazine as potent and selective adenosine A2a receptor antagonists. Journal of Medicinal Chemistry, 47(17), 4236-4245.

  • Radi, M., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(10), 2449.
  • G. A. M. N. (2024, March 16). 1,2,4-Triazolo[1,5-a][1][10][11]triazines (5-Azapurines): Synthesis and Biological Activity. ResearchGate.

Sources

Protocols & Analytical Methods

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applications of 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine in medicinal chemistry

An In-Depth Guide to the Medicinal Chemistry Applications of the 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine Scaffold Authored by a Senior Application Scientist This document provides a detailed exploration of the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Medicinal Chemistry Applications of the 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine Scaffold

Authored by a Senior Application Scientist

This document provides a detailed exploration of the 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine scaffold and its analogues in the field of medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, biological activities, and therapeutic potential of this heterocyclic system. The guide will delve into specific applications, supported by detailed experimental protocols and data interpretation.

Introduction: The Significance of the[1][2][3]Triazolo[1,5-a]pyrazine Core

The[1][2][3]triazolo[1,5-a]pyrazine heterocyclic system is a significant scaffold in medicinal chemistry. Its structure is related to purines, making it a potential bioisostere that can interact with biological targets that recognize purine-based ligands.[4][5] The fusion of the triazole and pyrazine rings creates a unique electronic and steric profile, offering opportunities for diverse biological activities. The incorporation of a piperazine moiety further enhances the drug-like properties of the molecule, providing a versatile point for substitution to modulate potency, selectivity, and pharmacokinetic parameters.[6] The piperazine ring is a common motif in many approved drugs, valued for its ability to improve aqueous solubility and engage in key interactions with biological targets.[6]

While the broader class of[1][2][3]triazolo[1,5-a]pyrimidines has been extensively studied for various therapeutic applications, including anticancer[2][7][8], anti-inflammatory, and antiviral activities[9], the pyrazine-containing analogue represents a more recent area of exploration. This guide will focus on the known and potential applications of the 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine core.

Synthesis of the 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine Scaffold

The first reported synthesis of a piperazine-derived[1][2][3]triazolo[1,5-a]pyrazine was achieved as part of a program to develop adenosine A2a receptor antagonists.[1] The synthetic strategy involved a multi-step sequence starting from methyl 3-amino-2-pyrazinecarboxylate.

A key challenge in the synthesis was the introduction of the piperazine moiety. Direct palladium-catalyzed amination of the 6-position of the[1][2][3]triazolo[1,5-a]pyrazine template proved difficult.[1] To overcome this, the piperazine was introduced to the pyrazine template via a pteridin-4-one intermediate. The subsequent cyclization to form the triazole ring was achieved through amination of the pyrazine followed by condensation with an appropriate aldehyde (e.g., 2-furaldehyde). A Curtius rearrangement was then employed to install an amine group, affording the final template for derivatization.[1]

Application I: Adenosine A2a Receptor Antagonists for Parkinson's Disease

A primary and well-documented application of the 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine scaffold is in the development of adenosine A2a receptor antagonists for the treatment of Parkinson's disease.[1]

Scientific Rationale

The adenosine A2a receptor is a G-protein coupled receptor that is highly expressed in the basal ganglia, a brain region critical for motor control. In Parkinson's disease, the depletion of dopamine leads to an overactivity of the A2a receptor, contributing to motor deficits. Antagonists of the A2a receptor can help to restore the balance of neurotransmission in the basal ganglia, thereby alleviating the motor symptoms of the disease. The[1][2][3]triazolo[1,5-a]pyrazine scaffold, particularly when substituted with a piperazine moiety, has shown promise in yielding potent and selective A2a antagonists.[1][10]

Key Findings

A derivative, 6N-(4-(2,4,6-trifluorobenzyl)piperazin-1-yl)-2-(furan-2-yl)-[1][2][3]triazolo-[1,5-a]pyrazin-8-amine, demonstrated moderate adenosine A2a receptor binding affinity (Ki = 260 nM) and good selectivity over the A1 receptor (Ki = 8490 nM).[1] This encouraging result highlights the potential of this scaffold for developing orally efficacious treatments for Parkinson's disease.[1]

Experimental Protocol: Adenosine A2a Receptor Radioligand Binding Assay

This protocol is a representative method for evaluating the binding affinity of novel compounds to the adenosine A2a receptor, based on standard practices in the field.[10]

Objective: To determine the inhibitory constant (Ki) of a test compound for the human adenosine A2a receptor.

Materials:

  • HEK293 cell membranes expressing the human adenosine A2a receptor.

  • [3H]-ZM241385 (a high-affinity A2a antagonist radioligand).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 0.1% BSA.

  • Test compounds dissolved in DMSO.

  • Non-specific binding control: 10 µM ZM241385.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound or vehicle (for total binding) or non-specific binding control.

    • [3H]-ZM241385 (final concentration typically 1-2 nM).

    • Cell membranes (typically 10-20 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Harvesting: Rapidly filter the assay mixture through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway Visualization

Adenosine_A2a_Signaling cluster_postsynaptic Postsynaptic Striatal Neuron cluster_antagonist Therapeutic Intervention Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates A2aR Adenosine A2a Receptor AC Adenylyl Cyclase A2aR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream Phosphorylates D2R->AC Inhibits Antagonist Triazolo[1,5-a]pyrazin-piperazine (A2a Antagonist) Antagonist->A2aR Blocks Adenosine Adenosine Adenosine->A2aR Activates

Caption: Adenosine A2a Receptor Signaling in the Striatum.

Application II: Kinase Inhibitors for Oncology

While direct evidence for the 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine scaffold as a kinase inhibitor is still emerging, the closely related[1][2][3]triazolo[1,5-a]pyridine and[1][2][3]triazolo[1,5-a]pyrimidine cores have been successfully employed in the development of potent and selective kinase inhibitors for cancer therapy.[11] This suggests a strong potential for the pyrazine analogue in this therapeutic area.

Scientific Rationale

Protein kinases are a large family of enzymes that play critical roles in cell signaling, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development. The[1][2][3]triazolo fused ring systems can act as hinge-binding motifs, mimicking the adenine core of ATP and competing for the ATP-binding site of kinases. The piperazine substituent can be modified to target specific pockets within the kinase active site, thereby enhancing potency and selectivity.

For instance, a[1][2][3]triazolo[1,5-a]pyridine-based compound, CEP-33779, was developed as a selective and orally bioavailable inhibitor of Janus kinase 2 (JAK2), a key target in myeloproliferative neoplasms.[11]

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for JAK2)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against a specific protein kinase.

Objective: To measure the IC50 of a test compound against a target kinase (e.g., JAK2).

Materials:

  • Recombinant human JAK2 enzyme.

  • Kinase substrate peptide (e.g., a biotinylated peptide with a tyrosine phosphorylation site).

  • ATP.

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Test compounds in DMSO.

  • Stop solution (e.g., EDTA).

  • Detection reagents (e.g., a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate for a TR-FRET assay).

Procedure:

  • Compound Plating: Add serial dilutions of the test compound in DMSO to a 384-well assay plate.

  • Enzyme and Substrate Addition: Add the JAK2 enzyme and the biotinylated substrate peptide to the wells containing the test compound. Incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Detection: Add the detection reagents and incubate for a further 60 minutes at room temperature to allow for the development of the detection signal.

  • Signal Reading: Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader for a TR-FRET assay).

Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the uninhibited (vehicle) and fully inhibited (no enzyme or high concentration of a known inhibitor) controls.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value using a four-parameter logistic fit.

Experimental Workflow Visualization

Kinase_Assay_Workflow Start Start Compound_Plating Compound Plating (Serial Dilutions in DMSO) Start->Compound_Plating Enzyme_Substrate_Addition Addition of Kinase and Substrate Peptide Compound_Plating->Enzyme_Substrate_Addition Pre_Incubation Pre-incubation (Compound-Enzyme Binding) Enzyme_Substrate_Addition->Pre_Incubation ATP_Addition Reaction Initiation (ATP Addition) Pre_Incubation->ATP_Addition Kinase_Reaction Kinase Reaction (Incubation) ATP_Addition->Kinase_Reaction Stop_Reaction Reaction Termination (EDTA Addition) Kinase_Reaction->Stop_Reaction Detection Addition of Detection Reagents Stop_Reaction->Detection Signal_Reading Signal Reading (e.g., TR-FRET) Detection->Signal_Reading Data_Analysis Data Analysis (IC50 Determination) Signal_Reading->Data_Analysis End End Data_Analysis->End

Caption: In Vitro Kinase Inhibition Assay Workflow.

Future Directions and Potential Applications

The 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine scaffold holds considerable promise for expansion into other therapeutic areas where related heterocyclic systems have shown activity.

  • Anticancer Agents: Beyond kinase inhibition, the[1][2][3]triazolo[1,5-a]pyrimidine scaffold has been investigated for its ability to inhibit other cancer-related targets, such as S-phase kinase-associated protein 2 (SKP2).[2] Derivatives of the pyrazine core could be explored for similar activities.

  • Antiviral and Antibacterial Agents: The structural similarity to purines suggests that these compounds could interfere with viral or bacterial enzymes involved in nucleic acid synthesis.[1][2][3]triazolo[1,5-a]pyrimidines have been investigated as inhibitors of the influenza virus polymerase.[9]

  • Central Nervous System (CNS) Disorders: The successful application in Parkinson's disease indicates that this scaffold can be optimized for brain penetration. This opens up possibilities for targeting other CNS disorders.

Quantitative Data Summary
Compound ClassTargetKey Compound ExampleActivity (Ki/IC50)SelectivityReference
[1][2][3]Triazolo[1,5-a]pyrazin -piperazineAdenosine A2a Receptor6N-(4-(2,4,6-trifluorobenzyl)piperazin-1-yl)-2-(furan-2-yl)-[1][2][3]triazolo-[1,5-a]pyrazin-8-amine260 nM (Ki)>32-fold vs A1[1]
[1][2][3]Triazolo[1,5-a]triazine -piperazineAdenosine A2a ReceptorCompound 34->400-fold vs A1[10]
[1][2][3]Triazolo[1,5-a]pyridine JAK2 KinaseCEP-33779-Selective for JAK2 over JAK3[11]
[1][2][3]Triazolo[1,5-a]pyrimidine SKP2Compound E35--[2]
Conclusion

The 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine scaffold is an emerging and promising platform in medicinal chemistry. Its demonstrated activity as an adenosine A2a receptor antagonist provides a solid foundation for further development in the area of neurodegenerative diseases. The success of closely related heterocyclic systems in oncology and infectious diseases strongly suggests that the therapeutic potential of this scaffold is yet to be fully realized. Future research should focus on expanding the structure-activity relationship studies, optimizing pharmacokinetic properties, and exploring a wider range of biological targets.

References
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  • Discovery of Novel[1][2][3]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. (2024). Journal of Medicinal Chemistry. [Link]

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  • Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. (n.d.). RSC Publishing. [Link]

  • Pinheiro, S., Pinheiro, E. M. C., Muri, E. M. F., Pessôa, J. C., Cadorini, M. A., & Greco, S. J. (2020). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research, 29(10), 1751–1776. [Link]

  • Vu, C. B., et al. (2004). Piperazine Derivatives of[1][2][3]Triazolo[1,5-a][1][7][12]triazine as Potent and Selective Adenosine A2a Receptor Antagonists. Journal of Medicinal Chemistry, 47(17). [Link]

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  • Pintea, B.-N., et al. (2022). Pyrazolo[5,1-c][1][2][3]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules, 27(19), 6528. [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

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  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2018). ResearchGate. [Link]

  • Massari, S., et al. (2021). 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient one-step synthesis and functionalization as influenza polymerase PA-PB1 interaction disruptors. European Journal of Medicinal Chemistry, 221, 113494. [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). Arabian Journal of Chemistry, 16(4), 104638. [Link]

  • Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. (2015). Molecules, 20(12), 22625–22644. [Link]

  • Vu, C. B., et al. (2004). Piperazine derivatives of[1][2][3]triazolo[1,5-a][1][7][12]triazine as potent and selective adenosine A2a receptor antagonists. Journal of medicinal chemistry, 47(17), 4232–4242. [Link]

Sources

Application

Advanced Application Note: 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine as a Privileged Warhead for Kinase-Targeted PROTACs

Executive Summary & Structural Rationale The development of Proteolysis-Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of previously "undruggable" or highly resistant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of Proteolysis-Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of previously "undruggable" or highly resistant proteins [1]. A critical determinant of PROTAC efficacy is the selection of a high-affinity target-binding ligand (warhead) equipped with an optimal solvent-exposed exit vector for linker attachment.

1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine (CAS: 1697830-67-3) has emerged as a highly versatile building block for kinase-targeted degraders. The structural causality behind its utility relies on two distinct domains:

  • The [1,2,4]Triazolo[1,5-a]pyrazine Core: This bicyclic heteroaromatic system is a privileged scaffold known to act as a potent ATP-competitive hinge binder. It forms critical hydrogen bonds with the backbone amides of the kinase hinge region, making it highly effective against targets such as PI3K, Janus kinases (JAK), and Colony Stimulating Factor 1 Receptor (CSF1R) [2, 3].

  • The Piperazine Exit Vector: The piperazine ring projects outward from the ATP-binding pocket into the solvent-exposed region. Its secondary amine (pKa ~9.8) provides a highly nucleophilic handle for N-alkylation or amidation, allowing for the modular attachment of linker-E3 ligase ligand conjugates without disrupting the core's hinge-binding trajectory.

PROTAC Design & Assembly Strategy

The modular nature of this building block allows chemists to rapidly generate PROTAC libraries by coupling the piperazine nitrogen to various pre-assembled Linker-E3 ligand modules (e.g., Thalidomide for CRBN, or VH032 for VHL).

PROTAC_Assembly Warhead 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine (Kinase Hinge Binder) Linker Bifunctional Linker (e.g., PEG-COOH) Warhead->Linker Amidation/Alkylation (via Piperazine NH) PROTAC Fully Assembled PROTAC (Targeted Degrader) Linker->PROTAC Final Assembly E3 E3 Ligase Ligand (e.g., Thalidomide/VHL) E3->Linker Pre-conjugated

Figure 1: Modular assembly of a PROTAC utilizing the piperazine secondary amine as the linker attachment point.

Chemical Synthesis Protocol: Amidation of the Piperazine Vector

To ensure a self-validating synthetic process, the following protocol utilizes an activated ester approach. This method is chosen because it prevents the epimerization of sensitive E3 ligands (like the glutarimide ring of thalidomide/pomalidomide) while ensuring quantitative conversion of the secondary amine.

Materials:

  • 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine (1.0 eq)

  • E3 Ligand-Linker-COOH (e.g., Pomalidomide-PEG3-COOH) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve the E3 Ligand-Linker-COOH and HATU in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere. Add DIPEA and stir at room temperature for 15 minutes.

    • Causality: HATU rapidly forms an active HOAt ester. Pre-activation prevents the unreacted piperazine from acting as a base and causing side reactions.

  • Coupling: Add 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine dropwise to the activated mixture. Stir for 2–4 hours at room temperature.

  • Monitoring: Monitor the reaction via LC-MS. The secondary amine of the piperazine is highly nucleophilic, typically resulting in >95% conversion within 3 hours.

  • Purification: Quench with water, extract with EtOAc, and purify via preparative HPLC (C18 column, MeCN/H2O gradient with 0.1% TFA).

    • Causality: TFA ensures the basic nitrogens of the triazolopyrazine core remain protonated, improving peak resolution during chromatography.

Mechanism of Action & Biological Validation

A successful PROTAC must not only bind its targets but also induce the proximity required for polyubiquitination. The following workflow isolates each mechanistic step to ensure the observed degradation is genuinely PROTAC-mediated and not an artifact of off-target toxicity.

Mechanism PROTAC Kinase-Targeted PROTAC Ternary Ternary Complex (Kinase : PROTAC : E3) PROTAC->Ternary Binds Kinase Target Kinase (e.g., JAK, PI3K, CSF1R) Kinase->Ternary Recruited E3 E3 Ubiquitin Ligase (CRBN or VHL) E3->Ternary Recruited Ub Polyubiquitination (K48-linked) Ternary->Ub E2 Ligase Transfer Proteasome 26S Proteasome (Target Degradation) Ub->Proteasome Recognition & Cleavage

Figure 2: The event-driven pharmacology of targeted protein degradation via ternary complex formation.

Biological Evaluation Protocols (Self-Validating System)

Protocol A: In Vitro Ternary Complex Formation (AlphaScreen Assay) Before testing in cells, one must validate that the chosen linker length allows simultaneous binding of the kinase and the E3 ligase without steric clashing.

  • Incubate recombinant His-tagged Kinase (e.g., JAK1) and biotinylated E3 ligase (e.g., VHL-ElonginB-ElonginC complex) with varying concentrations of the synthesized PROTAC (0.1 nM to 10 µM) in assay buffer for 60 minutes.

  • Add Nickel-chelate donor beads and Streptavidin acceptor beads. Incubate in the dark for 60 minutes.

  • Measure the luminescent signal at 615 nm.

  • Causality: A bell-shaped curve (the "hook effect") will validate true ternary complex formation. If the signal is flat, the linker is either too short (steric clash) or too long (entropic penalty), saving months of futile cell-based testing.

Protocol B: Cellular Degradation Assay with Mechanistic Controls

  • Seed target cells (e.g., THP-1 for CSF1R or HEL cells for JAK2) at 5×105 cells/well.

  • Treat cells with the PROTAC in a dose-response format (1 nM to 10 µM) for 16 hours.

  • Self-Validation Control: In parallel wells, pre-treat cells with 1 µM MG132 (a proteasome inhibitor) or 10 µM of the parent 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine warhead for 2 hours prior to PROTAC addition.

  • Lyse cells and quantify target kinase levels via Western Blot or HiBiT assay.

  • Causality: If degradation is rescued by MG132, it proves the mechanism is strictly proteasome-dependent. If degradation is rescued by the parent warhead, it proves degradation is driven by specific on-target binding at the kinase hinge region, fulfilling the criteria for a highly trustworthy assay.

Quantitative Data Presentation

Table 1: Physicochemical Properties of the Building Block Understanding the baseline metrics of the warhead is critical for predicting the permeability and solubility of the final PROTAC.

PropertyValueImplication for PROTAC Design
Chemical Formula C9H12N6Low molecular weight allows for heavier linkers/E3 ligands.
Molecular Weight 204.23 g/mol Ideal for keeping the final PROTAC MW < 1000 g/mol .
Piperazine pKa ~9.8Highly nucleophilic; requires basic conditions (DIPEA) for coupling.
Hydrogen Bond Donors 1 (Piperazine NH)Consumed during linker attachment, improving cellular permeability.
Hydrogen Bond Acceptors 5Ensures strong aqueous solubility but requires careful linker lipophilicity balancing.

Table 2: Representative PROTAC Optimization Metrics (Kinase Target Model) Note: Data represents expected optimization trajectories when varying linker lengths attached to the piperazine vector.

Linker TypeE3 LigandTernary Complex ( Kd​ )Cellular DC50​ Dmax​ (16h)Hook Effect Onset
Alkyl (C4)Thalidomide> 500 nM> 1 µM20%N/A (Steric Clash)
PEG2Thalidomide45 nM120 nM75%> 5 µM
PEG3 Thalidomide 12 nM 15 nM >95% > 10 µM
PEG5Thalidomide85 nM300 nM60%> 1 µM (Entropic Penalty)

References

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200. Available at:[Link][1]

  • Al-Zaalan, A. R., et al. (2025). PI3K inhibitors: Efficacy in diverse cancer forms. ResearchGate. Available at:[Link][2]

  • Patel, S., et al. (2009). Prodrugs for colon-restricted delivery: Design, synthesis, and in vivo evaluation of colony stimulating factor 1 receptor (CSF1R) inhibitors. PMC/NIH. Available at: [Link][3]

Sources

Method

Application Note: C–N Bond Formation Strategies for the 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine Scaffold

Introduction & Mechanistic Rationale The bicyclic [1,2,4]triazolo[1,5-a]pyrazine core is a privileged heterocyclic scaffold in modern medicinal chemistry, frequently utilized in the design of adenosine A2A receptor antag...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The bicyclic [1,2,4]triazolo[1,5-a]pyrazine core is a privileged heterocyclic scaffold in modern medicinal chemistry, frequently utilized in the design of adenosine A2A receptor antagonists, kinase inhibitors, and other CNS-active agents. The incorporation of a piperazine moiety at the 5-position provides a critical vector for tuning physicochemical properties and engaging target binding pockets.

As an Application Scientist, approaching the synthesis and functionalization of 1-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine requires a deep understanding of the heterocycle's electronic landscape. The 5-position of the [1,2,4]triazolo[1,5-a]pyrazine ring is uniquely electron-deficient. It is flanked by the bridgehead nitrogen (N4) and the pyrazine nitrogen (N7). This intense electron withdrawal significantly lowers the LUMO energy of the ring, making the 5-halo derivative highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Consequently, SNAr is the primary and most scalable method for installing the piperazine ring.

However, transition-metal-catalyzed amination on the highly deactivated, nitrogen-rich triazolopyrazine core can be notoriously difficult. Competitive coordination of the multi-nitrogen core to the palladium center can stall the catalytic cycle, a phenomenon well-documented in foundational studies on A2A receptor antagonists (). When SNAr is not viable—such as when using sterically hindered piperazine derivatives or less reactive 5-bromo precursors—a finely tuned Buchwald-Hartwig cross-coupling protocol using highly active, bulky biarylphosphine ligands (e.g., RuPhos) is required to force the reductive elimination step ().

This guide details self-validating protocols for both the SNAr-mediated synthesis of the core scaffold and the subsequent downstream Buchwald-Hartwig cross-coupling of the deprotected piperazine with aryl halides.

Experimental Workflow

G cluster_0 Phase 1: Core C-N Bond Formation cluster_1 Phase 2: Deprotection & Functionalization A 5-Halo-[1,2,4]triazolo [1,5-a]pyrazine C SNAr Pathway (Preferred for Cl) A->C DIPEA, NMP D Buchwald-Hartwig (Alternative for Br) A->D Pd2(dba)3, RuPhos B 1-Boc-Piperazine B->C B->D E 1-Boc-4-(Triazolopyrazin- 5-yl)piperazine C->E D->E F Deprotection TFA / DCM E->F G 1-([1,2,4]Triazolo[1,5-a] pyrazin-5-yl)piperazine F->G H Downstream B-H Cross-Coupling G->H Ar-X, Pd-Cat I Functionalized Target API H->I

Workflow for the synthesis and functionalization of the triazolopyrazine piperazine scaffold.

Quantitative Optimization Data

The following table summarizes the optimization landscape for forming the critical C–N bonds in this system, highlighting the causality behind reagent selection.

MethodSubstrateReagents & CatalystBaseSolventTemp (°C)Yield (%)Mechanistic Notes
SNAr 5-Chloro-core1-Boc-piperazine (1.2 eq)DIPEA (2.0 eq)NMP9085–92NMP stabilizes the anionic Meisenheimer intermediate.
SNAr 5-Bromo-core1-Boc-piperazine (1.2 eq)K₂CO₃ (2.0 eq)DMF10078–84Slower than the chloro-analog; requires higher thermal energy.
Buchwald-Hartwig 5-Bromo-core1-Boc-piperazine, Pd₂(dba)₃ (5 mol%), RuPhos (10 mol%)Cs₂CO₃ (2.0 eq)Dioxane11065–75RuPhos prevents bis-ligated Pd stalling on the nitrogen-rich core.
Downstream B-H Ar-Br + Free BasePd₂(dba)₃ (5 mol%), RuPhos (10 mol%)NaOtBu (1.5 eq)Toluene10070–88NaOtBu facilitates rapid amine deprotonation upon Pd coordination.

Step-by-Step Experimental Protocols

To ensure trustworthiness and reproducibility, each protocol is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) that must be met before proceeding to the next step.

Protocol 1: SNAr Synthesis of 1-Boc-4-([1,2,4]triazolo[1,5-a]pyrazin-5-yl)piperazine

Causality: We utilize 1-Boc-piperazine to prevent bis-arylation, ensuring a strict 1:1 stoichiometric reaction. N-methyl-2-pyrrolidone (NMP) is selected as the solvent because its high dielectric constant stabilizes the transition state during the SNAr addition-elimination sequence. DIPEA acts as a non-nucleophilic acid scavenger.

  • Reaction Setup: Charge a dry 50 mL reaction vial with 5-chloro-[1,2,4]triazolo[1,5-a]pyrazine (1.0 eq, 10.0 mmol) and 1-Boc-piperazine (1.2 eq, 12.0 mmol).

  • Solvent & Base Addition: Add anhydrous NMP (20 mL, 0.5 M) followed by N,N-diisopropylethylamine (DIPEA, 2.0 eq, 20.0 mmol).

  • Heating: Seal the vial and stir the mixture at 90 °C for 4–6 hours using an aluminum heating block.

  • IPC Validation: Sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. Success Criterion: The reaction is deemed complete when the starting material peak (m/z ~155) is <1% by UV area, and the product peak (m/z 305 [M+H]⁺) plateaus.

  • Workup: Cool to room temperature. Dilute the mixture with EtOAc (100 mL) and wash with 5% aqueous LiCl (3 × 50 mL) to effectively partition and remove the NMP. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Deprotection to Yield the Free Base Core

Causality: Trifluoroacetic acid (TFA) rapidly cleaves the Boc carbamate. The reaction must be carefully neutralized during workup to isolate the free base, as the triazolopyrazine core can be sensitive to prolonged exposure to strong, unbuffered aqueous bases.

  • Reaction Setup: Dissolve the crude 1-Boc-4-([1,2,4]triazolo[1,5-a]pyrazin-5-yl)piperazine in anhydrous DCM (0.2 M).

  • Acid Addition: Cool the flask to 0 °C in an ice bath. Add TFA (10.0 eq) dropwise over 10 minutes to prevent thermal spiking.

  • Deprotection: Remove the ice bath, allow the reaction to warm to 25 °C, and stir for 2 hours.

  • IPC Validation: Perform TLC (10% MeOH in DCM). Success Criterion: Complete disappearance of the Boc-intermediate (Rf ~0.6) and the appearance of a baseline spot (ninhydrin active).

  • Workup: Concentrate the mixture in vacuo to remove excess TFA. Redissolve the resulting oily residue in DCM (50 mL) and wash with saturated aqueous NaHCO₃ until the aqueous layer stabilizes at pH 8–9. Extract, dry over Na₂SO₄, and concentrate to afford 1-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine as a free base.

Protocol 3: Downstream Buchwald-Hartwig Cross-Coupling

Causality: Coupling the secondary amine of the newly synthesized core with an aryl bromide requires a robust catalytic system. We select Pd₂(dba)₃ as the Pd(0) source and RuPhos as the ligand. RuPhos is specifically chosen because its steric bulk prevents the formation of inactive bis-ligated Pd complexes, and its electron-rich nature accelerates oxidative addition while suppressing deleterious β-hydride elimination ().

  • Inert Atmosphere Setup: In a glovebox or under strict argon Schlenk conditions, charge a flask with 1-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine (1.0 eq, 2.0 mmol), the desired aryl bromide (1.1 eq, 2.2 mmol), Pd₂(dba)₃ (0.05 eq, 0.1 mmol), RuPhos (0.10 eq, 0.2 mmol), and Sodium tert-butoxide (NaOtBu, 1.5 eq, 3.0 mmol).

  • Solvent Addition: Add degassed anhydrous toluene (10 mL, 0.2 M).

  • Coupling: Heat the sealed reaction mixture to 100 °C for 8 hours with vigorous stirring.

  • IPC Validation: Analyze via LC-MS. Success Criterion: Complete consumption of the aryl bromide and formation of the target API mass.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography (Silica gel, gradient elution with Hexanes/EtOAc) to yield the final functionalized API.

References

  • Peng, H., Sha, L., Chang, H. X., et al. "First synthesis of piperazine-derived [1,2,4]triazolo[1,5-a]pyrazine as an adenosine A2A receptor antagonist." Heterocycles 65.10 (2005): 2321-2327. URL:[Link]

  • Zhang, P., Wang, X.-M., Xu, Q., et al. "Discovery and Lead Optimization of Atropisomer D1 Agonists with Reduced Desensitization." Journal of Medicinal Chemistry (2018). URL:[Link]

  • France, S. P., et al. "Synthetic Approaches to the New Drugs Approved During 2022." Journal of Medicinal Chemistry (2024). URL:[Link]

Application

Application Note: High-Yield SNAr Synthesis of 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine

Introduction & Pharmacological Context The [1,2,4]triazolo[1,5-a]pyrazine core is a highly privileged bicyclic heteroaromatic scaffold in modern drug discovery. It is frequently utilized in the development of targeted th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The [1,2,4]triazolo[1,5-a]pyrazine core is a highly privileged bicyclic heteroaromatic scaffold in modern drug discovery. It is frequently utilized in the development of targeted therapies, including kinase inhibitors and potent adenosine A2A receptor antagonists[1]. The incorporation of a piperazine moiety at the 5-position of this core is a critical structural motif; it acts as a versatile vector for further functionalization while significantly improving the aqueous solubility and overall pharmacokinetic profile of the resulting drug candidates[2].

Mechanistic Insights: The SNAr Reactivity of [1,2,4]Triazolo[1,5-a]pyrazines

Expertise & Causality: Nucleophilic aromatic substitution (SNAr) is the premier method for functionalizing electron-deficient heterocycles. For the [1,2,4]triazolo[1,5-a]pyrazine system, the 5-position is exceptionally electrophilic. This heightened reactivity is driven by the strong electron-withdrawing effect of the adjacent bridgehead nitrogen (N4) and the pyrazine nitrogen (N7), which heavily polarize the C5-halogen bond[3].

When 5-bromo-[1,2,4]triazolo[1,5-a]pyrazine is subjected to a secondary amine like piperazine, the reaction proceeds rapidly. Historically, SNAr was taught as a strict two-step addition-elimination process via a discrete Meisenheimer intermediate. However, recent kinetic isotope effect (KIE) and computational studies have demonstrated that for many highly electron-deficient nitrogenous heterocycles, these substitutions actually proceed via a concerted transition state where nucleophilic rehybridization and leaving group departure occur simultaneously[4].

Strategic Reagent Selection: To prevent the formation of undesired bis-alkylated dimers (a common failure mode when reacting highly electrophilic heteroaryls with diamines), mono-protected tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) is strictly required as the nucleophile.

Reaction Optimization

To establish a self-validating and highly reproducible protocol, various conditions were screened for the coupling of 5-bromo-[1,2,4]triazolo[1,5-a]pyrazine with N-Boc-piperazine. The goal was to maximize the concerted SNAr kinetics while suppressing thermal degradation.

Table 1: Optimization of SNAr Conditions for the Boc-Protected Intermediate

EntrySolventBase (Equiv)Temp (°C)Time (h)Yield (%)Observation / Causality
1EtOHK₂CO₃ (2.0)801245Heterogeneous; slow conversion, side reactions.
2THFTEA (2.0)651660Limited by boiling point; incomplete conversion.
3DMFK₂CO₃ (2.0)80678Good yield, but requires aqueous workup to remove salts.
4 DMF DIPEA (2.5) 80 4 92 Optimal. Homogeneous; rapid and clean conversion.
5NMPDIPEA (2.5)100288Faster kinetics, but slight degradation observed at high temp.

Experimental Protocols

Trustworthiness & Self-Validation: The following protocol is divided into two distinct stages. It incorporates in-process controls (TLC/LC-MS) and utilizes precipitation-based isolations to ensure high purity without the need for exhaustive chromatography.

Protocol A: Synthesis of tert-Butyl 4-([1,2,4]triazolo[1,5-a]pyrazin-5-yl)piperazine-1-carboxylate
  • Preparation : In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-[1,2,4]triazolo[1,5-a]pyrazine (1.00 g, 5.02 mmol, 1.0 eq) in anhydrous DMF (10 mL) under a nitrogen atmosphere.

  • Reagent Addition : Add tert-butyl piperazine-1-carboxylate (1.12 g, 6.02 mmol, 1.2 eq) in a single portion, followed by the dropwise addition of DIPEA (2.19 mL, 12.55 mmol, 2.5 eq).

  • Reaction Execution : Attach a reflux condenser and heat the reaction mixture to 80 °C using a pre-heated oil bath. Stir vigorously for 4 hours.

  • In-Process Monitoring : Monitor reaction progress via LC-MS or TLC (Eluent: 5% MeOH in DCM). The starting material (R_f ~0.6) should completely disappear, replaced by a highly UV-active product spot (R_f ~0.4).

  • Workup & Isolation : Cool the mixture to room temperature and quench by pouring into ice-cold distilled water (50 mL). The product will rapidly precipitate as an off-white solid. Filter the solid under vacuum, wash with cold water (2 x 10 mL) to remove residual DMF and DIPEA salts, and dry in vacuo at 45 °C overnight. (Expected yield: ~1.40 g, 92%).

Protocol B: Boc-Deprotection to Yield 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine Hydrochloride
  • Preparation : Suspend the intermediate from Protocol A (1.00 g, 3.28 mmol) in anhydrous dichloromethane (DCM, 5 mL).

  • Deprotection : Slowly add a solution of 4M HCl in 1,4-dioxane (8.2 mL, 32.8 mmol, 10 eq) at 0 °C.

  • Execution : Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The evolution of CO₂ gas will be observed. A thick precipitate will form as the hydrochloride salt is insoluble in the DCM/dioxane mixture, providing a visual confirmation of reaction progress.

  • Isolation : Dilute the suspension with diethyl ether (15 mL) to maximize precipitation. Filter the solid, wash with diethyl ether (2 x 10 mL), and dry under high vacuum to afford the final product as a white to pale-yellow powder (>95% yield).

Synthetic Workflow Visualization

SNAr_Workflow SM1 5-Bromo-[1,2,4]triazolo [1,5-a]pyrazine (Electrophile) Step1 SNAr Reaction DIPEA, DMF, 80°C SM1->Step1 SM2 N-Boc-piperazine (Nucleophile) SM2->Step1 Int Boc-Protected Intermediate Step1->Int 92% Yield (Homogeneous) Step2 Boc Deprotection 4M HCl in Dioxane Int->Step2 Prod 1-{[1,2,4]Triazolo [1,5-a]pyrazin-5-yl} piperazine HCl Step2->Prod >95% Yield (Precipitation)

Figure 1: Two-step synthetic workflow for 1-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine.

References

  • Title : FIRST SYNTHESIS OF PIPERAZINE-DERIVED [1,2,4]TRIAZOLO[1,5-a]PYRAZINE AS AN ADENOSINE A2A RECEPTOR ANTAGONIST Source : Semantic Scholar URL : 1

  • Title : Piperazine Derivatives of [1,2,4]Triazolo[1,5-a][1,3,5]triazine as Potent and Selective Adenosine A2a Receptor Antagonists Source : ACS Publications URL : 2

  • Title : Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines Source : Organic Letters URL : 3

  • Title : One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted Source : Nature URL :4

Sources

Method

Application Note: High-Yielding Buchwald-Hartwig Amination of 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine

Executive Summary The synthesis of complex heteroaryl-substituted piperazines is a critical operation in modern drug discovery. The 1-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine scaffold is a highly privileged pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex heteroaryl-substituted piperazines is a critical operation in modern drug discovery. The 1-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine scaffold is a highly privileged pharmacophore, frequently utilized in the development of kinase inhibitors, adenosine receptor antagonists, and allosteric modulators[1][2]. However, the direct arylation of this secondary amine via nucleophilic aromatic substitution (SNAr) is often limited by the electronic properties of the aryl coupling partner.

This application note details an optimized, self-validating protocol for the Palladium-catalyzed Buchwald-Hartwig (B-H) cross-coupling of 1-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine with various aryl and heteroaryl halides. By carefully selecting the catalyst-ligand architecture, this methodology overcomes common pitfalls such as catalyst poisoning and β-hydride elimination, ensuring high yields and robust reproducibility[3][4].

Mechanistic Causality & Reagent Selection

To achieve high conversion rates, every component of the reaction matrix must be selected with a clear understanding of the underlying reaction mechanics. The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination[4].

The Substrate Challenge

1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine presents a unique challenge. The triazolopyrazine core is electron-deficient and contains multiple nitrogen lone pairs. These heteroatoms can competitively bind to the palladium center, forming stable, inactive off-cycle complexes (catalyst poisoning).

Catalyst & Ligand Architecture

To prevent off-target coordination, a highly sterically demanding, electron-rich dialkylbiaryl phosphine ligand is required.

  • Ligand Choice: RuPhos or BrettPhos are optimal for coupling secondary amines[5]. Their bulky dicyclohexylphosphine moieties project steric bulk that forces the reductive elimination step to occur rapidly, while the biaryl backbone stabilizes the monomeric Pd(0) active species, preventing the triazolopyrazine nitrogens from displacing the ligand.

  • Palladium Source: Pd2(dba)3 is utilized as an air-stable Pd(0) precatalyst. When mixed with RuPhos, it rapidly generates the active L1Pd(0) species.

Base & Solvent Dynamics
  • Sodium tert-butoxide (NaOtBu): A strong, non-nucleophilic base that rapidly deprotonates the Pd-amine intermediate. It is ideal for electron-neutral or electron-rich aryl halides in Toluene .

  • Cesium Carbonate (Cs2CO3): Utilized when the aryl halide contains base-sensitive functional groups (e.g., esters, nitriles). It requires a more polar solvent like 1,4-Dioxane to achieve sufficient solubility and often necessitates longer reaction times.

BHCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII_1 L_nPd(Ar)(X) OxAdd->PdII_1 AmineCoord Amine Coordination 1-{[1,2,4]Triazolo[1,5-a] pyrazin-5-yl}piperazine PdII_1->AmineCoord PdII_2 L_nPd(Ar)(Amine)X AmineCoord->PdII_2 Deprot Deprotonation Base PdII_2->Deprot PdII_3 L_nPd(Ar)(Amido) Deprot->PdII_3 RedElim Reductive Elimination Product Release PdII_3->RedElim RedElim->Pd0 Regenerates

Catalytic cycle of the Buchwald-Hartwig amination with triazolopyrazine-piperazine.

Quantitative Data & Optimization

The following tables summarize the optimization parameters and the resulting substrate scope. Quantitative monitoring was performed via UPLC-MS using an internal standard to ensure data integrity.

Table 1: Optimization of Reaction Conditions

Reaction conditions: 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine (1.0 equiv), 4-bromotoluene (1.2 equiv), Pd source (5 mol%), Ligand (10 mol%), Base (1.5 equiv), 100 °C.

EntryCatalyst / LigandBaseSolventTime (h)Yield (%)
1Pd2(dba)3 / XPhosNaOtBuToluene1665
2Pd2(dba)3 / BrettPhosNaOtBuToluene1282
3 Pd2(dba)3 / RuPhos NaOtBu Toluene 8 >95
4Pd2(dba)3 / RuPhosCs2CO31,4-Dioxane1888
Table 2: Substrate Scope (Using Optimized Conditions)
Aryl Halide Coupling PartnerElectronic/Steric CharacteristicsIsolated Yield (%)
4-BromotolueneElectron-rich, low steric hindrance94
4-ChloroanisoleElectron-rich, requires higher activation energy89
2-BromopyridineHeteroaryl, potential catalyst poison81
4-BromobenzonitrileElectron-deficient, base-sensitive (Used Cs2CO3)86

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the integrity of the reaction at every stage.

Workflow Prep 1. Preparation Inert Atmosphere Dry Solvents Reaction 2. Reaction Heating at 90-110°C LC-MS Monitoring Prep->Reaction Workup 3. Workup Quench & Extract Filter over Celite Reaction->Workup Purify 4. Purification Flash Chromatography Crystallization Workup->Purify Analyze 5. Analysis NMR, HRMS, Purity Purify->Analyze

Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.

Phase 1: Preparation & Assembly (Inert Atmosphere)
  • Glassware Preparation: Flame-dry a 20 mL Schlenk tube or a microwave vial equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.

  • Reagent Loading: To the vessel, add 1-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine (1.0 mmol, 204 mg), the aryl halide (1.2 mmol), Pd2(dba)3 (0.05 mmol, 46 mg), RuPhos (0.10 mmol, 47 mg), and NaOtBu (1.5 mmol, 144 mg).

  • Purging: Seal the vessel with a PTFE septum. Evacuate and backfill with Argon three times. Causality: Pd(0) complexes are highly susceptible to oxidation. Strict exclusion of oxygen is mandatory to prevent catalyst deactivation.

  • Solvent Addition: Inject 5.0 mL of anhydrous, degassed Toluene via syringe.

Phase 2: Reaction & Self-Validation
  • Initiation: Place the vessel in a pre-heated oil bath at 100 °C.

  • Validation Checkpoint 1 (Visual): Observe the color of the reaction mixture. Upon initial mixing, the solution will be dark red/purple due to the dba ligands. Within 10–15 minutes of heating, the mixture should transition to a clear yellow or light green. This color shift is the self-validating proof that the active monomeric Pd(0)-RuPhos complex has successfully formed. Failure to observe this indicates oxygen ingress or degraded reagents.

  • Monitoring: Stir vigorously for 8 hours.

  • Validation Checkpoint 2 (Analytical): At t = 8h, withdraw a 10 µL aliquot via syringe, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. The chromatogram should show complete consumption of the triazolopyrazine-piperazine starting material (m/z [M+H]+ = 205).

Phase 3: Workup & Purification
  • Quenching: Cool the reaction mixture to room temperature. Dilute with 10 mL of Ethyl Acetate (EtOAc) and quench by adding 10 mL of deionized water.

  • Filtration: Filter the biphasic mixture through a short pad of Celite to remove precipitated palladium black and inorganic salts. Rinse the Celite pad with an additional 10 mL of EtOAc.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 15 mL of EtOAc.

  • Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Dichloromethane/Methanol gradient, typically 98:2 to 95:5) to afford the pure N-arylated 1-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine derivative.

References

  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions Organic Letters (ACS Publications), 2016.[Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds RSC Advances (Royal Society of Chemistry), 2023.[Link]

  • Design, Synthesis, and Structure−Activity Relationships of Novel Bicyclic Azole-amines as Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5 Journal of Medicinal Chemistry (ACS Publications), 2010.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine synthesis

Technical Support Center: Synthesis of 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine Introduction: Navigating the Synthesis of a Privileged Scaffold The 1-{[1][2]triazolo[1,5-a]pyrazin-5-yl}piperazine core is a sign...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine

Introduction: Navigating the Synthesis of a Privileged Scaffold

The 1-{[1][2]triazolo[1,5-a]pyrazin-5-yl}piperazine core is a significant pharmacophore found in numerous biologically active molecules, including adenosine A2A receptor antagonists.[3][4] Its synthesis, however, presents challenges common to the coupling of amines with electron-deficient N-heterocycles. Researchers often face issues of low yield, catalyst deactivation, and the formation of unexpected side products.[3][5]

This guide provides in-depth troubleshooting advice and optimized protocols to help you navigate these synthetic hurdles. We will explore the two primary pathways for forging the crucial C-N bond: the Palladium-catalyzed Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution (SNAr). By understanding the mechanistic principles and critical parameters of each, you can systematically diagnose issues and significantly improve your reaction outcomes.

Part 1: Troubleshooting the Buchwald-Hartwig Amination Pathway

The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation.[6][7] However, its success with heteroaromatic halides, like the 5-chloro-[1][2]triazolo[1,5-a]pyrazine starting material, is highly dependent on a finely tuned interplay of catalyst, ligand, base, and solvent.

Frequently Asked Questions (FAQs)

Question 1: My reaction has stalled or shows low conversion. What is the first thing I should check?

Answer: The most critical factor in any palladium-catalyzed reaction is the integrity of the catalytic system under an inert atmosphere. The active Pd(0) species is notoriously sensitive to oxygen, which can lead to rapid catalyst deactivation.[2]

  • Inert Atmosphere: Ensure your reaction vessel was properly dried and that you have used rigorous techniques to degas your solvent (e.g., three freeze-pump-thaw cycles or sparging with argon for at least 30 minutes). The reaction should be run under a positive pressure of an inert gas like argon or nitrogen.[2]

  • Reagent Purity: Impurities in your starting materials, particularly the amine, can poison the catalyst. Ensure the piperazine is of high purity. Solvents must be anhydrous.[2]

  • Catalyst Pre-activation: If you are using a Pd(II) source like Pd(OAc)₂, it must first be reduced in situ to the active Pd(0) state.[8][9] Modern, well-defined "precatalysts" (e.g., XPhos Pd G3) are often more reliable as they form the active LPd(0) catalyst cleanly and efficiently upon exposure to the base.[2]

Question 2: How do I select the optimal palladium catalyst and ligand for coupling piperazine?

Answer: Ligand choice is paramount and is tailored to the specific substrates.[10] For coupling a secondary cyclic amine like piperazine to a heteroaryl chloride, you need a ligand that is both electron-rich and sterically bulky. This combination promotes the challenging oxidative addition step with the aryl chloride and facilitates the final reductive elimination to release the product.[2][8]

Ligand FamilyRecommended LigandsKey Characteristics & Use Cases
Biarylphosphines RuPhos, BrettPhos, XPhosHighly electron-rich and bulky. RuPhos is an excellent general choice for secondary amines.[2] BrettPhos is also effective for primary amines.[9]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrStrong σ-donating ligands that form very stable palladium complexes. Can be effective for challenging couplings involving electron-deficient heterocycles.[11]
Ferrocenylphosphines Dppf (Bidentate)Bidentate ligands can sometimes prevent the formation of inactive palladium dimers, particularly when using aryl iodides, though they can be less effective for aryl chlorides.[6]

Recommendation: Start with a modern palladacycle precatalyst like RuPhos Pd G3 (2 mol%). It provides a reliable and efficient entry point for this type of transformation.

Question 3: The base seems to be causing side reactions or decomposition. How do I choose the correct base?

Answer: The base plays a dual role: it deprotonates the piperazine to form the active nucleophile and participates in the catalytic cycle. However, an overly strong base can be incompatible with sensitive functional groups.[10]

  • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective bases. They are strong enough to deprotonate the amine without acting as competing nucleophiles.[2]

  • Weaker Bases: If your triazolopyrazine core has base-sensitive groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used.[10] Be aware that these often require higher reaction temperatures to achieve good yields.[2]

  • Physical Properties: The particle size and solubility of the base matter. Finely ground inorganic bases provide more surface area. In some cases, a combination of an inorganic base with a soluble organic base like DBU can be effective.[8]

Question 4: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my starting material. How can I minimize this side product?

Answer: Hydrodehalogenation often occurs via a competing β-hydride elimination pathway from the palladium-amide intermediate, especially if the amine has an α-hydrogen.[6][12] While piperazine itself does not have α-hydrogens on the reacting nitrogen, this side reaction can still occur through other pathways.

  • Optimize Ligand: Bulky ligands that accelerate the rate of reductive elimination (the desired product-forming step) can outcompete side reactions. Ensure your ligand choice (e.g., RuPhos) favors the desired pathway.

  • Control Temperature: Lowering the reaction temperature can sometimes disfavor the decomposition pathway, though it may also slow the desired reaction.

  • Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can help push the equilibrium towards the desired C-N coupling.

Workflow: Troubleshooting Buchwald-Hartwig Amination

Below is a logical workflow to diagnose and solve common issues with the reaction.

G start Low Yield / No Reaction check_inert Verify Inert Atmosphere (Degassed Solvent, Ar/N2) start->check_inert check_catalyst Evaluate Catalyst System check_inert->check_catalyst Atmosphere OK solution_inert Solution: Re-run with rigorous degassing and inert gas blanket. check_inert->solution_inert Atmosphere Faulty check_base Assess Base Choice & Stoichiometry check_catalyst->check_base Catalyst/Ligand OK solution_catalyst Solution: Switch to a precatalyst (e.g., RuPhos Pd G3). Screen alternative bulky ligands. check_catalyst->solution_catalyst Issue Identified check_conditions Optimize Temp. & Time check_base->check_conditions Base OK solution_base Solution: If decomposition, switch to weaker base (Cs2CO3). If no reaction, use strong base (NaOtBu). Ensure fine powder. check_base->solution_base Issue Identified end_point Consider Alternative Route (SNAr) check_conditions->end_point All Parameters Checked solution_conditions Solution: Incrementally increase temperature (e.g., 80°C -> 110°C). Run time course (TLC/LCMS) to check for stalling vs. slow conversion. check_conditions->solution_conditions Sub-optimal

Caption: Troubleshooting Decision Tree for Buchwald-Hartwig Amination.

Part 2: Exploring the Nucleophilic Aromatic Substitution (SNAr) Pathway

Given that the[1][2]triazolo[1,5-a]pyrazine ring system is highly electron-deficient, a direct SNAr reaction is a viable and often simpler alternative to palladium catalysis, avoiding the cost and sensitivity of metal catalysts.[13][14]

Frequently Asked Questions (FAQs)

Question 1: Under what conditions would SNAr be preferable to a Buchwald-Hartwig reaction?

Answer: SNAr is often preferred for its operational simplicity and cost-effectiveness. It is most successful when:

  • The aromatic ring is highly electron-deficient, which the fused triazolopyrazine system is.[15]

  • The leaving group is positioned at an activated site. The C5 position on the pyrazine ring is activated by the adjacent ring nitrogen and the fused triazole system.

  • The leaving group is suitable. While chlorides can work, the corresponding 5-fluoro substrate would be significantly more reactive in an SNAr context. The typical reactivity order is F > Cl > Br > I.[15][16]

If you encounter insurmountable issues with the Pd-catalyzed route, such as catalyst poisoning or complex purification, switching to an SNAr strategy is a logical step.

Question 2: My SNAr reaction is very slow. How can I increase the reaction rate?

Answer:

  • Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMSO, DMF, or NMP are ideal. They effectively solvate cations, leaving a more "naked" and therefore more nucleophilic piperazine anion.[15]

  • Temperature: SNAr reactions on heteroaromatic chlorides often require significant thermal energy. Do not hesitate to heat the reaction, with temperatures between 100-150°C being common.[16]

  • Base Assistance: While piperazine is a nucleophile, the reaction can be accelerated by adding a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) to scavenge the HCl byproduct, driving the reaction forward.

  • Microwave Irradiation: Microwave synthesis can dramatically reduce reaction times from hours to minutes by efficiently heating the polar solvent and reactants.[13]

Reaction Mechanism: SNAr on the Triazolopyrazine Core

The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

G cluster_0 S(N)Ar Mechanism Reactants Triazolopyrazine-Cl + Piperazine TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Addition Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer Addition TS2 Transition State 2 (Loss of Leaving Group) Meisenheimer->TS2 Elimination Products Product + Cl- TS2->Products Elimination

Caption: The Addition-Elimination Mechanism of S(N)Ar.

Part 3: Recommended Experimental Protocols

These protocols provide a robust starting point for your experiments. Always perform reactions on a small scale first to establish optimal conditions before scaling up.

Protocol 1: Buchwald-Hartwig Amination (Optimized Starting Point)
  • Materials:

    • 5-chloro-[1][2]triazolo[1,5-a]pyrazine (1.0 mmol)

    • Piperazine (1.2 mmol)

    • RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

    • Anhydrous, degassed toluene or dioxane (5 mL)

  • Procedure:

    • To an oven-dried Schlenk flask or reaction vial under an argon atmosphere, add the 5-chloro-[1][2]triazolo[1,5-a]pyrazine, piperazine, RuPhos Pd G3, and sodium tert-butoxide.

    • Seal the vessel. If not in a glovebox, evacuate and backfill with argon three times.

    • Add the anhydrous, degassed solvent via syringe.

    • Place the vessel in a preheated oil bath or heating block at 100 °C.

    • Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
  • Materials:

    • 5-chloro-[1][2]triazolo[1,5-a]pyrazine (1.0 mmol)

    • Piperazine (2.5 mmol, used in excess as both nucleophile and base)

    • Dimethyl sulfoxide (DMSO) (4 mL)

  • Procedure:

    • To a reaction vial, add the 5-chloro-[1][2]triazolo[1,5-a]pyrazine and piperazine.

    • Add DMSO and seal the vial.

    • Heat the reaction mixture to 120-140 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction may take 6-18 hours.

    • Upon completion, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract the product with ethyl acetate.

    • Wash the combined organic layers thoroughly with water to remove DMSO, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

References

  • 1][2]TRIAZOLO[1,5-a]PYRAZINE AS AN ADENOSINE A2A RECEPTOR ANTAGONIST - Semantic Scholar

  • 1][2]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists - pubmed.ncbi.nlm.nih.gov

  • 1][2]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(ii) complex supported on magnetite nanoparticles under mild conditions - RSC Publishing

Sources

Optimization

Technical Support Center: Triazolopyrazine &amp; Piperazine Coupling Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for triazolopyrazine and piperazine coupling reactions. This resource is designed to provide in-depth troubl...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for triazolopyrazine and piperazine coupling reactions. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during these critical synthetic transformations. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to help you navigate the complexities of these reactions and minimize the formation of unwanted side products.

Troubleshooting Guide: Common Side Products and Mitigation Strategies

This section directly addresses specific issues that can arise during the coupling of triazolopyrazines with piperazines, a key reaction in the synthesis of various biologically active molecules.[1][2][3][4][5] We will explore the root causes of common side products and provide actionable, step-by-step protocols to overcome these challenges.

Issue 1: Formation of Bis-arylated Piperazine Byproduct

Q: I am observing a significant amount of a higher molecular weight byproduct in my reaction, which I suspect is the bis-arylated piperazine. How can I prevent this?

A: The formation of a bis-arylated byproduct is a common challenge when using unprotected piperazine, which possesses two reactive secondary amine sites.[6] This side reaction is primarily driven by stoichiometry and the relative reactivity of the starting materials.

Causality: When the concentration of the triazolopyrazine electrophile is high relative to the piperazine nucleophile, the mono-arylated product can compete with the starting piperazine for the remaining electrophile, leading to double arylation.

Mitigation Strategies:

  • Stoichiometric Control: The most direct approach is to use a significant excess of piperazine. This ensures that the concentration of the mono-arylated product remains low compared to the unreacted piperazine, statistically favoring the desired mono-arylation.[6] In some cases, piperazine can even be used as the solvent.[7]

  • Slow Addition of the Electrophile: Adding the triazolopyrazine halide to the reaction mixture slowly, for instance, via a syringe pump, helps to maintain a low instantaneous concentration of the electrophile. This minimizes the chance of the mono-arylated product reacting further.[8]

  • Use of Mono-protected Piperazine: Employing a mono-protected piperazine, such as N-Boc-piperazine, is a highly effective strategy. The Boc (tert-butyloxycarbonyl) group protects one of the amine functionalities, preventing bis-arylation. The protecting group can be readily removed in a subsequent acidic step.[6]

Experimental Protocol: Mono-arylation using N-Boc-piperazine

  • Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), combine the chloro-triazolopyrazine (1.0 equiv), N-Boc-piperazine (1.2 equiv), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%).

  • Solvent and Base: Add a dry, degassed solvent such as toluene or dioxane.[6] Add a non-nucleophilic base, for example, sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) (1.5-2.0 equiv).[6]

  • Reaction Conditions: Heat the mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the N-Boc-protected product by column chromatography.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane or 1,4-dioxane) and treat with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to remove the Boc group.

Issue 2: Dehalogenation of the Triazolopyrazine Starting Material

Q: My reaction is sluggish, and I'm isolating a significant amount of the dehalogenated triazolopyrazine. What is causing this, and how can I suppress it?

A: Dehalogenation, the reduction of the aryl halide to the corresponding arene, is a known side reaction in palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination.[6][9] This can be particularly problematic with electron-deficient heteroaryl halides.

Causality: This side reaction can be promoted by several factors, including the nature of the catalyst system and the presence of trace amounts of water or other protic species. A potential mechanism involves the β-hydride elimination from an intermediate palladium-amide complex, which can compete with the desired reductive elimination step.[9]

Mitigation Strategies:

  • Ligand Screening: The choice of ligand is critical. Bulky, electron-rich phosphine ligands often promote the desired C-N bond formation and can suppress dehalogenation.[6] Consider screening ligands such as XPhos, RuPhos, or other biaryl phosphines.

  • Temperature Optimization: Lowering the reaction temperature may disfavor the dehalogenation pathway relative to the productive coupling reaction.[6]

  • Anhydrous Conditions: Ensure that all reagents and solvents are scrupulously dried. Water can interfere with the catalytic cycle and promote side reactions.[6]

  • Catalyst Choice: In some cases, switching from a palladium to a copper-based catalyst system (Ullmann coupling) might be beneficial, although dehalogenation can still occur.[6]

Issue 3: Homocoupling of the Triazolopyrazine (Dimer Formation)

Q: I am observing a dimer of my triazolopyrazine starting material as a major byproduct. How can I minimize this homocoupling?

A: Homocoupling, or the formation of a symmetrical dimer from two molecules of the starting aryl halide, is a common side reaction in many cross-coupling reactions.[8] It consumes the starting material and complicates purification.

Causality: The presence of oxygen is a primary culprit, as it can promote the oxidation of the active Pd(0) catalyst to Pd(II), which can then participate in pathways leading to homocoupling.[8] Catalyst decomposition into inactive palladium species can also catalyze this side reaction.[8]

Mitigation Strategies:

  • Rigorous Degassing: Thoroughly degas all solvents and ensure the reaction is maintained under a strictly inert atmosphere (argon or nitrogen) to exclude oxygen.[8]

  • Catalyst Precursor: Using a Pd(0) precatalyst can sometimes be advantageous over a Pd(II) source, as it avoids an in-situ reduction step that can be inefficient and lead to side reactions.[8]

  • Use of Additives: In some instances, the addition of a mild reducing agent can help maintain the palladium catalyst in its active Pd(0) state.[8]

Diagram: Troubleshooting Workflow for Common Side Products

G cluster_bis Mitigation for Bis-Arylation cluster_dehalo Mitigation for Dehalogenation cluster_homo Mitigation for Homocoupling Start Reaction Analysis: Identify Side Product(s) BisArylation Bis-arylated Piperazine (High MW Impurity) Start->BisArylation Is MW ~ 2x Piperazine + 1x Triazolopyrazine? Dehalogenation Dehalogenated Triazolopyrazine (Loss of Halogen) Start->Dehalogenation Is MW = Triazolopyrazine - Halogen + H? Homocoupling Triazolopyrazine Dimer (Symmetrical Byproduct) Start->Homocoupling Is MW = 2x Triazolopyrazine - 2x Halogen? Stoichiometry Increase Piperazine Excess BisArylation->Stoichiometry SlowAddition Slowly Add Triazolopyrazine BisArylation->SlowAddition MonoProtect Use Mono-Boc-Piperazine BisArylation->MonoProtect LigandScreen Screen Bulky, e--rich Ligands Dehalogenation->LigandScreen LowerTemp Lower Reaction Temperature Dehalogenation->LowerTemp Dry Ensure Anhydrous Conditions Dehalogenation->Dry Degas Rigorous Degassing Homocoupling->Degas Pd0 Use Pd(0) Precatalyst Homocoupling->Pd0 Additives Consider Mild Reducing Agents Homocoupling->Additives

Caption: Troubleshooting decision tree for common side products.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques for monitoring my reaction and identifying these impurities?

A1: A combination of techniques is often most effective. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is invaluable for monitoring reaction progress and detecting impurities.[10][11] For unambiguous structural elucidation of unknown side products, isolation via preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[12]

Q2: My piperazine-containing product is highly polar and difficult to purify by standard silica gel chromatography. What are my options?

A2: The high polarity and basicity of piperazine derivatives can indeed make purification challenging.[13] Consider these alternatives:

  • Reverse-Phase Chromatography: Using a C18 column with a mobile phase containing a modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape and separation.[13]

  • Salt Formation: Purifying the product as a salt can be an effective strategy. For instance, precipitation as a diacetate or hexahydrate can facilitate isolation and removal of less basic impurities.[13][14]

  • Ion-Exchange Chromatography: This technique can be very effective for separating highly basic compounds.

Q3: Can the choice of base significantly impact the formation of side products?

A3: Absolutely. The base plays a crucial role in the catalytic cycle of Buchwald-Hartwig aminations.[9] Strong, non-nucleophilic bases like NaOtBu, KOtBu, or K₃PO₄ are commonly used.[6] However, a base that is too strong can promote decomposition of sensitive substrates. The solubility of the base in the reaction solvent is also a critical factor.[6] It is often worthwhile to screen a few different bases to find the optimal conditions for your specific substrate combination.

Q4: Are there any specific considerations for microwave-assisted triazolopyrazine-piperazine couplings?

A4: Microwave irradiation can significantly accelerate these coupling reactions, often leading to higher yields in shorter times.[15][16] However, the rapid heating can also accelerate side reactions. It is crucial to carefully control the temperature and reaction time. Often, microwave conditions allow for the use of less reactive but more readily available chloro-triazolopyrazines.

Data Summary Table: Reaction Parameter Optimization
ParameterRecommendation for Minimizing Side ProductsRationale
Piperazine Stoichiometry Use a 2-5 fold excess of piperazine.Statistically favors mono-arylation over bis-arylation.[6]
Temperature Start at a moderate temperature (e.g., 80 °C) and adjust as needed.Lower temperatures can disfavor dehalogenation and decomposition pathways.[6]
Catalyst Loading Typically 0.5-2 mol% of Palladium.Sufficient for catalysis; higher loadings can sometimes increase side reactions.
Ligand Choice Bulky, electron-rich biaryl phosphines (e.g., XPhos, RuPhos).Promotes efficient reductive elimination, outcompeting dehalogenation.[6]
Base Strong, non-nucleophilic, and soluble (e.g., NaOtBu, K₃PO₄).Ensures efficient deprotonation of the amine without interfering with the catalyst.[6]
Atmosphere Strictly inert (Argon or Nitrogen).Prevents oxygen-mediated homocoupling and catalyst deactivation.[8]
Conclusion

The successful coupling of triazolopyrazines and piperazines hinges on a detailed understanding of the potential side reactions and a systematic approach to their mitigation. By carefully controlling stoichiometry, selecting the appropriate catalyst system and reaction conditions, and employing rigorous analytical monitoring, researchers can significantly improve the yield and purity of their desired products. This guide provides a foundational framework for troubleshooting and optimizing these critical reactions in drug discovery and development.

References
  • Synthesis of New Triazolopyrazine Antimalarial Compounds. (2021). MDPI. Available at: [Link]

  • Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its nitroso-genotoxic derivative in sitagliptin pharmaceutical formulation. ResearchGate. Available at: [Link]

  • Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. (2024). PubMed. Available at: [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. (2021). PubMed. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Controlling Catalyst Speciation to Achieve Room Temperature Pd‐Catalyzed Aminations with Aryl and Heteroaryl Chlorides. ResearchGate. Available at: [Link] 10.[6][10][17]triazolo[4,3-a]pyrazine (NTTP) in Sitagliptin Drug S. (2024). Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Bromides with Hindered N-Alkyl-Substituted Anilines Using a Palladium(I) Tri-tert-butylphosphine Bromide Dimer. (2003). ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]

  • Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands: A Kinetic, Computational, and Synthetic Investigation. Organic Chemistry Portal. Available at: [Link]

  • Piperazine (I) and triazolo-pyrazine (II) scaffolds. ResearchGate. Available at: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2018). PMC - NIH. Available at: [Link]

  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. (2020). Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of[6][10][17]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. Available at: [Link]

  • Synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs; evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities. (2020). PubMed. Available at: [Link]

  • Efficient N-Arylation/Dealkylation of Electron Deficient Heteroaryl Chlorides and Bicyclic Tertiary Amines under Microwave Irradiation. (2009). ACS Publications. Available at: [Link]

  • US2919275A - Purification of piperazine. Google Patents.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (2016). ACS Publications. Available at: [Link]

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Available at: [Link]

  • Synthesis of new pyrazolo[8][10][17]triazines by cyclative cleavage of pyrazolyltriazenes. PMC. Available at: [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). Available at: [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. (2021). Semantic Scholar. Available at: [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Available at: [Link]

  • Microwave‐Accelerated C N Coupling for the Efficient Synthesis of Triazolo[4,3‐b]Pyridazine Derivatives With Potent Cytotoxic Activity and EGFR Inhibitory Potential. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Buchwald-Hartwig reaction: An overview. (2018). Semantic Scholar. Available at: [Link]

  • Simple Copper Salt-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides. The Journal of Organic Chemistry - ACS Figshare. Available at: [Link]

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Troubleshooting

Technical Support Center: Resolving Co-elution in the Chromatography of 1-{Triazolo[1,5-a]pyrazin-5-yl}piperazine

Technical Support Center: Resolving Co-elution in the Chromatography of 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine Welcome to the technical support center for the chromatographic analysis of 1-{[1][2][3]Triazolo[...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Co-elution in the Chromatography of 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine

Welcome to the technical support center for the chromatographic analysis of 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine and its related compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common co-elution issues encountered during method development and routine analysis. By understanding the underlying principles of separation science, you can systematically diagnose and solve these challenges.

Frequently Asked Questions (FAQs)

Q1: I'm observing a single, broad, or shouldered peak where I expect to see my target analyte, 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine. What could be the cause?

A1: This is a classic sign of co-elution, where your target compound and one or more impurities or related substances are not being adequately separated by your current chromatographic method.[2][3] The piperazine and triazolopyrazine moieties in your molecule make it highly polar and basic, which can lead to challenging separations.[4] Several factors could be at play:

  • Inappropriate Stationary Phase: Your current column may not be providing the necessary selectivity for this class of compounds.

  • Suboptimal Mobile Phase Conditions: The pH, organic modifier, or buffer concentration of your mobile phase may not be suitable for resolving these closely related structures.

  • Column Overload: Injecting too much sample can lead to peak broadening and a loss of resolution.[4]

  • System Issues: Problems like excessive extra-column volume or a contaminated column can also contribute to poor peak shape and apparent co-elution.[3]

Q2: How can I confirm that I have a co-elution problem and not just poor peak shape?

A2: Differentiating between poor peak shape and true co-elution is a critical first step. Here's how you can investigate:

  • Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity.[2] A non-homogenous peak purity profile across the peak is a strong indicator of co-elution.

  • Varying Injection Volume: A true co-elution issue will often show a more pronounced shoulder or distortion as the injection volume is increased.

  • Systematic Method Adjustments: If minor changes to the mobile phase composition (e.g., a slight change in pH or organic content) result in the appearance of a new peak or a significant change in the peak shape, co-elution is highly likely.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Co-elution

Co-elution occurs when the resolution (Rs) between two peaks is insufficient. Our goal is to manipulate the key factors of the resolution equation: efficiency (N), selectivity (α), and retention factor (k').

Step 1: Foundational System Checks

Before diving into method development, ensure your HPLC system is performing optimally.[3]

  • System Suitability: Run a standard to confirm that your system meets the required performance criteria for efficiency, peak asymmetry, and reproducibility.

  • Column Health: A contaminated or degraded column can be a major source of peak tailing and broadening.[3] If in doubt, flush the column with a strong solvent or replace it.

  • Extra-Column Volume: Minimize tubing length and diameter to reduce peak broadening.[3]

Step 2: Optimizing the Mobile Phase in Reversed-Phase Chromatography

For a polar, basic compound like 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine, careful control of the mobile phase is critical in reversed-phase HPLC.

The ionization state of your analyte, which is dictated by the mobile phase pH, is a powerful tool for manipulating retention and selectivity.[5][6][7]

  • The Rationale: The piperazine moiety has two pKa values, making the molecule's overall charge highly dependent on pH.[4] By adjusting the pH, you can alter the hydrophobicity of your analyte and any closely eluting impurities, thereby changing their retention times.

  • Recommended Action: To ensure consistent protonation and good peak shape for basic compounds, it is often recommended to work at a pH at least 2 units below the pKa of the analyte.[8] Start with a mobile phase pH in the range of 2.5-3.5 using a suitable buffer like phosphate or formate.

Mobile Phase pHExpected Effect on 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazinePotential for Resolving Basic Impurities
Low pH (e.g., 2.5-3.5) Analyte is protonated and more polar, leading to earlier elution.Can improve peak shape and may alter selectivity between impurities with different pKa values.
Mid pH (e.g., 5.0-7.0) Analyte may be partially ionized, potentially leading to peak tailing and co-elution.Generally not recommended for basic compounds on silica-based columns due to silanol interactions.
High pH (e.g., >8.0) Analyte is in its free base form, more hydrophobic, and will have longer retention.Requires a pH-stable column. Can provide different selectivity compared to low pH.

The choice of organic modifier can significantly impact selectivity.[9]

  • The Rationale: Acetonitrile and methanol have different properties that influence their interactions with the analyte and the stationary phase.[9] Switching between them can alter the elution order of closely related compounds.

  • Recommended Action: If you are using acetonitrile and still have co-elution, try substituting it with methanol, or vice versa. You can also experiment with mixtures of the two.

A well-designed gradient is crucial for separating complex mixtures.[10]

  • The Rationale: A shallow gradient increases the separation window for closely eluting peaks.

  • Recommended Action: If you have a fast gradient, try decreasing the slope (e.g., from a 5-95% B in 10 minutes to a 5-95% B in 20 minutes). You can also introduce isocratic holds at specific points in the gradient to improve the resolution of critical pairs.[10]

Step 3: Exploring Alternative Chromatographic Modes

If reversed-phase chromatography proves insufficient, consider alternative modes of separation that offer different selectivity mechanisms.

HILIC is an excellent alternative for highly polar and basic compounds that are poorly retained in reversed-phase.[1][11][12][13]

  • The Rationale: HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[14][15] Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[14] This provides a completely different selectivity compared to reversed-phase.

  • Getting Started with HILIC:

    • Column Selection: Common HILIC stationary phases include bare silica, amide, and diol phases.[11][16]

    • Mobile Phase: A typical HILIC mobile phase consists of a high percentage of acetonitrile (e.g., >80%) and a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate).[14]

    • Gradient Elution: In HILIC, the gradient is reversed compared to reversed-phase; you start with a high organic concentration and increase the aqueous component to elute the analytes.[11]

MMC columns have stationary phases with both reversed-phase and ion-exchange characteristics.[17][18]

  • The Rationale: This dual retention mechanism can provide unique selectivity for complex mixtures containing compounds with varying polarities and charge states.[17][19] For a basic compound like 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine, a mixed-mode column with cation-exchange properties can be particularly effective.

  • Method Development in MMC: Method development in MMC involves optimizing both the organic solvent gradient and the ionic strength of the mobile phase to control both hydrophobic and electrostatic interactions.[19]

Experimental Workflow for Troubleshooting Co-elution

Caption: Troubleshooting workflow for resolving co-elution.

References

  • Hydrophilic interaction chromatography and its applications in the separation of basic drugs. (n.d.).
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (n.d.).
  • Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol. (n.d.). Benchchem.
  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. (n.d.). Phenomenex.
  • HILIC – The Rising Star of Polar Chromatography. (2024). Element Lab Solutions.
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (2009). Tosoh Bioscience.
  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.).
  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (2020). Longdom Publishing.
  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018). Agilent.
  • Fundamentals of mixed mode (multimodal)
  • Eluting Possibilities with Mixed-Mode Chromatography. (2020). Pharmaceutical Technology.
  • Perspective Chapter: Mixed-Mode Chrom
  • Exploring the Role of pH in HPLC Separ
  • Control pH During Method Development for Better Chrom
  • Back to Basics: The Role of pH in Retention and Selectivity. (2026).
  • Technical Support Center: Purification of Piperazine-Containing Compounds. (n.d.). Benchchem.
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles. (n.d.). Benchchem.
  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
  • "Resolving co-eluting peaks in the chromatographic analysis of quercetin deriv

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Reference Data & Comparative Studies

Validation

Scaffold Hopping in Lead Optimization: 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine vs. Standard Piperazines

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Objective: An in-depth, objective comparison of the physicochemical, metabolic, and pharmacological profiles of standard piperazine sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Objective: An in-depth, objective comparison of the physicochemical, metabolic, and pharmacological profiles of standard piperazine scaffolds versus the 1-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine architecture.

Executive Summary & Structural Rationale

The piperazine ring is a privileged structural motif in medicinal chemistry, featured prominently in numerous FDA-approved therapeutics. However, standard aliphatic piperazines frequently present late-stage attrition risks due to high basicity, which drives off-target hERG channel inhibition (cardiotoxicity), and electron-rich carbons that are highly susceptible to rapid oxidative metabolism.

Scaffold hopping to a 1-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine architecture offers a sophisticated structural solution. By appending the strongly electron-withdrawing, bicyclic heteroaromatic[1,2,4]triazolo[1,5-a]pyrazine system to the N1 position of the piperazine ring, medicinal chemists can fundamentally alter the electronic distribution of the molecule. This modification successfully modulates the physicochemical properties of the amine without sacrificing critical target-binding vectors, a strategy that has proven highly effective in the development of selective Adenosine A2A receptor antagonists[1].

Electronic Profiling: Causality of pKa Modulation

To understand the performance gap between these two scaffolds, we must analyze the causality behind their electronic behavior.

Standard piperazines possess a highly basic secondary or tertiary amine (pKa ~9.5–9.8). At physiological pH (7.4), >99% of the molecule exists in a protonated, cationic state. This positive charge is the primary driver for off-target hERG binding, as it forms strong cation-π interactions with the electron-rich aromatic rings of Tyr652 and Phe656 residues deep within the hERG central cavity [2].

When the [1,2,4]triazolo[1,5-a]pyrazine ring is attached at N1, its electron-deficient nature acts as a powerful electron-withdrawing group (EWG). Through combined inductive (-I) and resonance (-M) effects, the lone pair on N1 is delocalized into the heteroaromatic system. This electron withdrawal propagates across the piperazine framework, significantly depressing the basicity of the distal N4 amine (pKa drops to ~7.0–7.5). Consequently, the fraction of un-ionized drug at pH 7.4 increases dramatically, disrupting the cation-π interactions required for hERG trappability while simultaneously enhancing passive membrane permeability.

G cluster_0 Standard Piperazine cluster_1 Triazolopyrazine-Piperazine A High Basicity (pKa ~9.8) B hERG Liability (Cardiotoxicity) A->B Cation-π binding C CYP450 Oxidation (High Clearance) A->C Electron-rich D Reduced Basicity (pKa ~7.2) A->D Scaffold Hopping (EWG Attachment) E hERG Mitigation (Improved Safety) D->E Neutral at pH 7.4 F Metabolic Stability (Extended t1/2) D->F EWG deactivation

Fig 1. Pharmacological impact of transitioning to a triazolopyrazine-piperazine scaffold.

Comparative Performance Data

The quantitative advantages of the triazolopyrazine-fused scaffold over standard piperazines are summarized below, highlighting the mechanistic rationale for each property shift.

Property / ParameterStandard Piperazine Scaffold1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazineMechanistic Rationale
Distal Amine pKa 9.0 – 9.87.0 – 7.5Strong EWG effect of the triazolopyrazine ring delocalizes electron density.
hERG IC50 (µM) Typically < 1.0 (High Risk)> 10.0 (Low Risk)Reduced ionization at pH 7.4 prevents cation-π binding in the hERG pore.
Metabolic Stability (HLM t1/2) Short (< 15 min)Extended (> 45 min)EWG deactivates adjacent alpha-carbons toward CYP450-mediated oxidation.
Hydrogen Bonding Profile 1 HBA, 1 HBD4+ HBA, 1 HBDTriazole and pyrazine nitrogens act as novel, directional H-bond acceptors [3].

Experimental Protocol: Self-Validating Microsomal Stability Assay

To objectively verify the metabolic clearance improvements of the triazolopyrazine scaffold, a highly controlled Human Liver Microsome (HLM) stability assay is required. Standard piperazines are highly susceptible to CYP3A4/CYP2D6-mediated N-dealkylation.

This protocol is designed as a self-validating system : it mandates the concurrent run of a positive control (e.g., Verapamil, a known rapid-clearance CYP substrate) to validate enzymatic viability, and utilizes a stable-isotope internal standard to ensure LC-MS/MS quantification integrity.

G Step1 Step 1: Compound Prep 1 µM test compound in 0.1 M phosphate buffer (pH 7.4) Step2 Step 2: Microsome Addition Add Human Liver Microsomes (0.5 mg/mL protein) Step1->Step2 Step3 Step 3: Reaction Initiation Pre-incubate at 37°C, then add 1 mM NADPH Step2->Step3 Step4 Step 4: Time-Course Quench with cold MeCN at 0, 5, 15, 30, 60 mins Step3->Step4 Step5 Step 5: LC-MS/MS Centrifuge and analyze supernatant for parent depletion Step4->Step5

Fig 2. Self-validating experimental workflow for the Human Liver Microsome stability assay.

Step-by-Step Methodology:
  • Buffer & Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Ensure the buffer is pre-warmed to 37°C.

  • Microsome Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Dilute to a working concentration of 0.5 mg/mL total protein in the phosphate buffer.

  • Compound Spiking: Add the test scaffold (Standard Piperazine or Triazolopyrazine derivative) to achieve a final assay concentration of 1 µM. Critical: Keep the final organic solvent concentration (DMSO/MeCN) below 0.2% to prevent solvent-induced CYP450 inhibition.

  • Pre-Incubation: Incubate the microsome-compound mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (yielding a final concentration of 1 mM NADPH).

  • Time-Course Quenching: At precisely 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot from the reaction matrix and immediately quench it by dispensing into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide or a deuterated analog).

  • Protein Precipitation & Analysis: Vortex the quenched samples for 2 minutes, then centrifuge at 4000 rpm for 15 minutes at 4°C. Extract the supernatant and analyze via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the disappearance of the parent compound.

  • Data Processing: Plot the natural logarithm of the remaining parent compound percentage versus time. The slope of the linear regression ( k ) yields the in vitro half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​ ).

Conclusion

Replacing a standard piperazine with a 1-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine scaffold is a highly effective lead optimization strategy. By deliberately lowering the basicity of the distal amine and deactivating the aliphatic ring toward oxidation, researchers can successfully design out hERG-mediated cardiotoxicity and poor pharmacokinetic profiles, while introducing new hydrogen-bonding vectors for enhanced target engagement.

References

  • Peng, H., et al. "First Synthesis of Piperazine-derived[1,2,4]Triazolo[1,5-a]pyrazine as an Adenosine A2A Receptor Antagonist." Heterocycles, 2005, 65(10), 2321. URL:[Link]

  • Drug Hunter. "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks." Drug Hunter Premium, 2024. URL: [Link]

  • Vu, C. B., et al. "Piperazine Derivatives of[1,2,4]Triazolo[1,5-a][1,3,5]triazine as Potent and Selective Adenosine A2a Receptor Antagonists." Journal of Medicinal Chemistry, 2004, 47(17), 4291-4299. URL:[Link]

Comparative

A Senior Application Scientist's Guide to the Elemental Analysis and Purity Validation of 1-{Triazolo[1,5-a]pyrazin-5-yl}piperazine

A Senior Application Scientist's Guide to the Elemental Analysis and Purity Validation of 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine In the landscape of pharmaceutical development, the rigorous characterization o...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Elemental Analysis and Purity Validation of 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine

In the landscape of pharmaceutical development, the rigorous characterization of an active pharmaceutical ingredient (API) is the bedrock upon which safety and efficacy are built. For novel heterocyclic compounds such as 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine, a molecule of interest for its potential therapeutic applications, this scrutiny is particularly intense. This guide provides an in-depth, comparative analysis of the essential analytical methodologies for confirming the elemental composition and establishing the purity profile of this complex nitrogen-rich API. We will move beyond mere procedural descriptions to explore the scientific rationale behind the selection of specific techniques, offering a framework for robust and reliable characterization.

The Criticality of Elemental and Purity Analysis

The molecular formula of 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine (C9H11N7) dictates a precise elemental composition. Verification of this composition is a fundamental first step in confirming the identity of the synthesized compound. Beyond identity, the purity of the API is paramount. Impurities, which can arise from starting materials, by-products of the synthesis, degradation products, or residual catalysts, can impact the safety, efficacy, and stability of the final drug product.[4][5] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control of impurities.[4][6][7]

This guide will focus on a multi-tiered analytical approach, leveraging the strengths of various techniques to provide a comprehensive purity and elemental profile.

Elemental Analysis: Beyond a Simple Percentage

Confirming the elemental makeup of a nitrogen-rich heterocyclic compound like 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine requires techniques that can handle their unique chemical nature.

Combustion Analysis (CHN Analysis)

Combustion analysis is the cornerstone technique for determining the weight percentages of carbon, hydrogen, and nitrogen in an organic compound.[8][9] The principle is straightforward: the sample is combusted at high temperatures in an oxygen-rich environment, converting carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas.[9] These gases are then separated and quantified by a thermal conductivity detector.[10]

Why it's chosen: For a compound like 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine, with a high nitrogen content, CHN analysis provides a direct and accurate measure of the C:H:N ratio, which is a critical identifier. However, the nitrogen-rich, heterocyclic nature of this molecule can present challenges. Complete combustion to N2 is essential for accurate results, and specialized combustion catalysts and conditions may be necessary to avoid the formation of nitrogen oxides (NOx), which can lead to erroneously low nitrogen values.[11]

Experimental Protocol: CHN Analysis

  • Instrument Preparation: Ensure the CHN analyzer is calibrated with a certified standard, such as acetanilide. The combustion and reduction tubes should be packed with the appropriate reagents and conditioned according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 2-3 mg of the 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine sample into a tin capsule.

  • Analysis: Introduce the sample into the combustion furnace (typically around 900-1000°C). The resulting gases are passed through a reduction tube containing copper to convert any NOx to N2.

  • Detection and Quantification: The separated CO2, H2O, and N2 are detected by a thermal conductivity detector. The instrument software calculates the percentage of each element based on the detector response and the sample weight.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Impurities

While CHN analysis confirms the primary elemental composition, it does not provide information about trace elemental impurities. These impurities can be introduced at various stages of the manufacturing process, from raw materials to catalysts and equipment.[2][3] The ICH Q3D and USP <232> guidelines mandate the control of elemental impurities in drug products, classifying them based on their toxicity.[1][4][12][13][14][15] ICP-MS is the gold standard for this analysis due to its exceptional sensitivity and ability to perform multi-element analysis.[3][16][17]

Why it's chosen: ICP-MS can detect and quantify a wide range of elements at parts-per-billion (ppb) levels, far exceeding the capabilities of other techniques.[16] This is crucial for ensuring that toxic elements like arsenic, cadmium, lead, and mercury are below the stringent limits set by regulatory agencies.[1][3]

Experimental Protocol: ICP-MS for Elemental Impurities

  • Sample Preparation: Accurately weigh a known amount of the 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine sample. Given its potential for limited aqueous solubility, a closed-vessel microwave digestion with a suitable acid mixture (e.g., nitric acid and hydrochloric acid) is often the preferred method to bring the sample into a solution suitable for analysis.[18] Alternatively, if the compound is soluble in an organic solvent like DMSO, direct dilution can be a simpler and higher-throughput approach.[2]

  • Instrument Calibration: Calibrate the ICP-MS instrument with multi-element standards covering the range of expected impurity concentrations.

  • Analysis: Introduce the digested sample solution into the ICP-MS. The high-temperature plasma atomizes and ionizes the elements, which are then separated by their mass-to-charge ratio in the mass spectrometer.

  • Data Analysis: The instrument software quantifies the concentration of each element based on its signal intensity relative to the calibration standards.

Purity Validation: A Chromatographic Approach

Purity is not a single measurement but a comprehensive profile of the API and any associated impurities. Chromatographic techniques are indispensable for separating and quantifying these components.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical purity analysis.[19][] It separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar, heterocyclic compound like 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine, reversed-phase HPLC (RP-HPLC) is typically the method of choice.

Why it's chosen: HPLC offers high resolution, sensitivity, and reproducibility for quantifying the main peak (the API) and detecting any non-volatile organic impurities.[19] When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for identifying unknown impurities by providing molecular weight information.[21][22][23]

Experimental Protocol: RP-HPLC for Purity Determination

  • Method Development: A systematic approach to method development is crucial. This involves selecting an appropriate C18 column and optimizing the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), pH, and gradient elution profile to achieve good separation of the main peak from all potential impurities.

  • Sample Preparation: Dissolve a precisely weighed amount of the 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine sample in a suitable diluent (e.g., a mixture of the mobile phase components).

  • Analysis: Inject the sample solution into the HPLC system. The separated components are detected by a UV detector at a wavelength where the API and impurities have significant absorbance.

  • Purity Calculation: The purity is typically determined by an area percent calculation, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

While HPLC is excellent for non-volatile impurities, it is not suitable for analyzing volatile or semi-volatile compounds, such as residual solvents from the synthesis process.[24][25] GC-MS is the preferred technique for this purpose.[24][26][27]

Why it's chosen: GC separates compounds based on their volatility and interaction with the stationary phase in a heated column.[26] The high sensitivity and specificity of the mass spectrometer allow for the identification and quantification of residual solvents at trace levels, ensuring compliance with ICH Q3C guidelines.[4] Headspace sampling (HS-GC-MS) is often employed to introduce only the volatile components into the GC system, avoiding contamination from the non-volatile API matrix.[25][26]

Experimental Protocol: HS-GC-MS for Residual Solvents

  • Sample Preparation: Accurately weigh the 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine sample into a headspace vial. Add a suitable high-boiling-point solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to dissolve the sample and facilitate the partitioning of volatile analytes into the headspace.[25]

  • Incubation and Injection: The vial is heated and agitated in the headspace autosampler to allow the volatile solvents to reach equilibrium between the liquid and gas phases. A sample of the headspace gas is then injected into the GC.

  • Separation and Detection: The volatile compounds are separated on a capillary GC column and detected by the mass spectrometer.

  • Quantification: The concentration of each residual solvent is determined by comparing its peak area to that of a certified standard.

Comparative Summary of Analytical Techniques

Technique Analyte(s) Principle Strengths Considerations
Combustion Analysis (CHN) Carbon, Hydrogen, NitrogenHigh-temperature combustion and detection of resulting gases.Direct, accurate determination of elemental composition.Can be challenging for nitrogen-rich, refractory compounds.[11]
ICP-MS Elemental ImpuritiesHigh-temperature plasma ionization and mass spectrometric detection.High sensitivity, multi-element capability.[16][17]Requires sample digestion or dissolution.
HPLC Non-volatile Organic ImpuritiesDifferential partitioning between stationary and mobile phases.High resolution, quantitative accuracy, well-established.[19]Not suitable for volatile compounds.
GC-MS Volatile Organic Impurities (Residual Solvents)Separation based on volatility and detection by mass spectrometry.Excellent for volatile analytes, high sensitivity and specificity.[24][27]Not suitable for non-volatile compounds.

Visualizing the Analytical Workflow

A robust analytical workflow for 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine integrates these techniques to provide a holistic understanding of its identity and purity.

Analytical_Workflow cluster_elemental Elemental Analysis cluster_purity Purity Validation API 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine Sample CHN Combustion Analysis (CHN) API->CHN Identity Confirmation (C, H, N %) ICP_MS ICP-MS API->ICP_MS Trace Elemental Impurities HPLC HPLC / LC-MS API->HPLC Non-Volatile Organic Impurities GC_MS HS-GC-MS API->GC_MS Volatile Impurities (Residual Solvents) Result1 Result1 CHN->Result1 Elemental Composition Result2 Result2 ICP_MS->Result2 Elemental Impurity Profile Result3 Result3 HPLC->Result3 Purity Assay & Impurity Profile Result4 Result4 GC_MS->Result4 Residual Solvent Content

Caption: Integrated analytical workflow for the comprehensive characterization of 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine.

Conclusion

The elemental analysis and purity validation of 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine demand a multi-faceted analytical strategy. By judiciously combining the strengths of combustion analysis, ICP-MS, HPLC, and GC-MS, researchers and drug development professionals can establish a comprehensive and reliable profile of this API. This rigorous approach is not merely a matter of regulatory compliance; it is a fundamental requirement for ensuring the safety and efficacy of new medicines. The experimental frameworks and comparative insights provided in this guide serve as a robust starting point for the development of validated analytical methods for this and other novel heterocyclic compounds.

References

  • USP <232> Elemental Impurities—Limits. Analytik Jena. [Link]

  • Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Agilent. [Link]

  • <232> Elemental Impurities - Limits. US Pharmacopeia (USP). [Link]

  • Using ICP-MS to Measure Elemental Compositions in Drug Products. EAG Laboratories. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • ⟨232⟩ Elemental Impurities—Limits. US Pharmacopeia (USP). [Link]

  • Addressing Elemental Impurity Limits with ICP–OES and ICP–MS. Spectroscopy Online. [Link]

  • ⟨232⟩ ELEMENTAL IMPURITIES—LIMITS. US Pharmacopeia (USP). [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • ICP-MS: Analytical Method for Identification and Detection of Elemental Impurities. PubMed. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. [Link]

  • GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. National Journal of Basic and Applied Sciences. [Link]

  • Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link]

  • Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. PubMed. [Link]

  • Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its nitroso-genotoxic derivative in sitagliptin pharmaceutical formulation | Request PDF. ResearchGate. [Link]

  • Residual Solvent Analysis in Pharmaceutical Manufacturing via GC. Lab Manager. [Link]

  • Organic volatile impurities in pharmaceuticals. Pharmainfo. [Link]

  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PE Polska. [Link]

  • Elemental analysis of organic compounds with the use of automated CHNS analyzers. ResearchGate. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. PMC. [Link]

  • Elemental Analysis of CHN. J-Science. [Link]

  • FIRST SYNTHESIS OF PIPERAZINE-DERIVED[1][2][3]TRIAZOLO[1,5-a]PYRAZINE AS AN ADENOSINE A2A RECEPTOR ANTAGONIST. Semantic Scholar. [Link]

  • Rapid Confirmation of the Purity of APIs Using the Agilent LC/MSD iQ Mass Selective Detector and WalkUp Software. Agilent. [Link]

  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. MDPI. [Link]

  • Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. PubMed. [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI. [Link]

  • Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. MDPI. [Link]

  • CHN Analysis. Intertek. [Link]

  • Synthesis of 1,2,4-Triazolo[1,5-d][1][2][3]triazine-2-amines by Thermolysis of 1H-Tetrazol-5-amine with 1,2,4-Triazine-5-carbonitriles. Springer. [Link]

  • Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. MDPI. [Link]

  • 1,2,4-Triazolo[1,5-a][1][4][12]triazines (5-Azapurines): Synthesis and Biological Activity. ResearchGate. [Link]

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. [Link]

  • CHNS Elemental Analysers. The Royal Society of Chemistry. [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials. [Link]

  • Piperazine derivatives of[1][2][3]triazolo[1,5-a][1][4][12]triazine as potent and selective adenosine A2a receptor antagonists. PubMed. [Link]

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Validation

High-Resolution IR Spectroscopy Comparison Guide: 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine vs. Structural Analogs

Executive Summary & Context In modern medicinal chemistry, fused bicyclic heteroaromatic scaffolds are highly prized for their ability to modulate physicochemical properties and target-binding affinities. 1-{[1,2,4]Triaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

In modern medicinal chemistry, fused bicyclic heteroaromatic scaffolds are highly prized for their ability to modulate physicochemical properties and target-binding affinities. 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine is a specialized, high-value building block frequently utilized in the synthesis of advanced kinase inhibitors, including IRAK4 and JAK modulators[1].

For drug development professionals and analytical chemists, verifying the structural integrity of this intermediate before downstream coupling (e.g., Buchwald-Hartwig aminations) is critical. This guide provides an objective, in-depth comparison of the Infrared (IR) spectroscopic fingerprint of 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine against a simpler, commonly used analog, 1-(pyridin-2-yl)piperazine . By understanding the mechanistic origins of their vibrational modes, researchers can establish robust, self-validating Quality Control (QC) protocols.

Core Mechanistic Insights: Vibrational Causality

Interpreting the IR spectrum of a complex fused heterocycle requires moving beyond simple empirical matching to understanding the underlying electron distribution. The spectrum of 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine is dictated by the interplay between the electron-donating piperazine ring and the highly electron-deficient triazolo[1,5-a]pyrazine core[2].

  • Symmetry Breaking in the Pyrazine Core: Isolated pyrazine rings possess a center of inversion ( D2h​ symmetry), meaning many of their symmetric stretching modes are IR-inactive unless activated by specific coordination or mixed-valence states[3]. However, fusing the 1,2,4-triazole ring breaks this symmetry. This induces intense, highly coupled C=N and C=C stretching vibrations in the 1500–1650 cm−1 region that are completely absent in simple pyrazines.

  • Exocyclic C-N Bond Stiffening: The tertiary amine of the piperazine is conjugated with the electron-withdrawing bicyclic system. This conjugation pulls electron density away from the piperazine nitrogen, increasing the double-bond character of the exocyclic C−N bond. Consequently, the C−N stretching frequency shifts to a higher wavenumber compared to purely aliphatic amines or simpler pyridine analogs.

  • Triazole Skeletal Vibrations: The 1,2,4-triazole moiety contributes unique skeletal vibrations, particularly a strong, characteristic stretching band near 1240–1280 cm−1 and distinct out-of-plane bending modes in the fingerprint region[4].

Comparative IR Spectral Data

To facilitate rapid structural differentiation, the table below contrasts the expected fundamental vibrational modes of the target compound against the alternative building block, 1-(pyridin-2-yl)piperazine.

Functional GroupVibration Mode1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine ( cm−1 )1-(pyridin-2-yl)piperazine ( cm−1 )Mechanistic Divergence & Diagnostic Value
Secondary Amine N−H Stretch~3310 - 3340~3290 - 3320The highly electron-withdrawing fused bicyclic system slightly stiffens the piperazine N−H bond, shifting it higher than the pyridine analog.
Heteroaromatic Core C=N Stretch~1610, ~1540 (Split bands)~1590 (Single sharp band)The fused triazolo-pyrazine system exhibits coupled symmetric and asymmetric C=N modes, acting as a definitive fingerprint against monocyclic rings.
Aromatic Ring C=C Stretch~1480~1435, ~1480Pyridine shows distinct C=C stretching; the fused system features highly coupled C=N/C=C modes due to delocalization.
Aliphatic-Aromatic Link C−N Stretch~1260~1240Increased double-bond character of the exocyclic C−N bond in the triazolopyrazine system shifts this peak to higher energy.
Aromatic C-H Out-of-plane bend~820, ~780~770, ~730Distinct substitution patterns (bicyclic vs. ortho-substituted pyridine) dictate these critical low-energy fingerprint regions.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Traditional KBr pellet transmission spectroscopy is highly susceptible to moisture absorption (hygroscopy). Absorbed water introduces a massive, broad O−H stretch at ~3400 cm−1 that completely obscures the critical piperazine N−H stretch, leading to false negatives in structural verification.

To ensure a self-validating system , Attenuated Total Reflectance (ATR) FTIR using a monolithic diamond crystal must be employed. This method is non-destructive, prevents moisture uptake during sample prep, and ensures absolute confidence in the N−H region.

Step-by-Step Methodology
  • System Purge and Background Collection:

    • Action: Purge the FTIR spectrometer optics with dry nitrogen. Collect a background spectrum (minimum 32 scans, 4 cm−1 resolution) on the clean, empty diamond ATR crystal.

    • Causality: This mathematically subtracts atmospheric H2​O vapor and CO2​ interferences, ensuring a perfectly flat baseline in the critical 3300 cm−1 region.

  • Sample Preparation & Application:

    • Action: Store the 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine in a vacuum desiccator. Transfer ~2-5 mg of the dry powder directly onto the center of the ATR crystal.

  • Pressure Application:

    • Action: Lower the ATR anvil to apply consistent, maximum recommended pressure to the powder.

    • Causality: High refractive index crystalline samples require intimate contact with the diamond to ensure the IR evanescent wave penetrates the sample uniformly. Insufficient pressure causes peak distortion and shifting (the "Christiansen effect").

  • Spectral Acquisition & ATR Correction:

    • Action: Acquire the spectrum (32 scans, 4 cm−1 resolution). Apply an ATR correction algorithm in the spectrometer software.

    • Causality: ATR correction compensates for the wavelength-dependent penetration depth of the evanescent wave, normalizing the relative peak intensities to match standard transmission spectra databases.

  • Self-Validation Check:

    • Action: Inspect the 3400-3500 cm−1 region before approving the data.

    • Logic: If a broad, sweeping band is present, the sample has absorbed ambient moisture during transfer. The N−H assignment is invalidated. The sample must be re-dried under vacuum, and the measurement repeated.

Analytical Workflow Visualization

IR_Workflow Start Compound Synthesis & Isolation Prep Sample Preparation (Vacuum Desiccation) Start->Prep Dry to constant weight ATR ATR-FTIR Analysis (Diamond Crystal) Prep->ATR Apply to ATR anvil Split Peak Analysis ATR->Split Acquire 32 scans NH_Check N-H Stretch (~3310 cm⁻¹) Split->NH_Check Piperazine ring CN_Check C=N & C=C Stretch (~1540-1610 cm⁻¹) Split->CN_Check Triazolo-pyrazine core Valid Structural Integrity Verified NH_Check->Valid Sharp, distinct peak Invalid Impurity / Moisture Detected NH_Check->Invalid Broad (H2O) / Absent CN_Check->Valid Coupled dual bands CN_Check->Invalid Shifted / Merged

Workflow for self-validating ATR-FTIR structural verification of heterocyclic building blocks.

References

  • Source: Google Patents (US11702414B2)
  • Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity Source: RSC Publishing URL:[Link]

  • Infrared Activity of Symmetric Bridging Ligand Modes in Pyrazine-Bridged Hexaruthenium Mixed-Valence Clusters Source: Inorganic Chemistry (ACS Publications) URL:[Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy Source: PMC (National Institutes of Health) URL:[Link]

Sources

Comparative

in vitro vs in vivo efficacy of 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine compounds

As a Senior Application Scientist specializing in central nervous system (CNS) drug discovery, I have evaluated numerous heterocyclic scaffolds designed to cross the blood-brain barrier (BBB). Among these, the 1-{[1,2,4]...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in central nervous system (CNS) drug discovery, I have evaluated numerous heterocyclic scaffolds designed to cross the blood-brain barrier (BBB). Among these, the 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine class represents a critical evolutionary leap in medicinal chemistry[1].

Primarily investigated as potent Adenosine A2A receptor antagonists for Parkinson's disease (PD) and D1 receptor agonists, this scaffold was rationally designed to overcome the severe pharmacokinetic (PK) limitations of earlier drug generations[2],[3]. This guide objectively compares the in vitro binding profiles and in vivo translational efficacy of triazolopyrazine-piperazine compounds against legacy alternatives, providing actionable insights and validated experimental protocols for drug development professionals.

Mechanistic Rationale: The Scaffold Evolution

To understand the superiority of the triazolopyrazine-piperazine class, we must examine the causality behind its structural evolution. Early non-dopaminergic PD therapies relied on xanthine derivatives (e.g., Istradefylline), which suffered from poor A2A/A1 receptor selectivity[3]. This led to the development of triazolotriazines (e.g., ZM-241385), which achieved sub-nanomolar A2A affinity but failed in vivo due to near-zero oral bioavailability and high efflux ratios[4].

The transition to the [1,2,4]triazolo[1,5-a]pyrazine core solved these liabilities through two specific mechanisms[1]:

  • tPSA Reduction: Replacing the highly polar, electron-deficient triazine ring with a pyrazine ring removes a hydrogen bond acceptor. This significantly lowers the topological polar surface area (tPSA), directly enhancing passive BBB diffusion[2].

  • pKa Modulation: Appending a piperazine ring at the 5-position introduces a basic center necessary for receptor binding. However, highly basic amines often suffer from lysosomal trapping in the acidic compartments of cells. The electron-withdrawing pyrazine core inductively lowers the pKa of the piperazine nitrogen, preventing excessive protonation at physiological pH and ensuring high free-drug concentrations in the brain[5].

Comparative Data Analysis

The tables below summarize the quantitative performance of the triazolopyrazine-piperazine scaffold compared to legacy alternatives, highlighting the critical balance between target affinity and systemic exposure.

Table 1: In Vitro Potency and Selectivity Profiling | Scaffold Type | Representative Compound | A2A Ki​ (nM) | A1 Ki​ (nM) | Selectivity (A1/A2A) | | :--- | :--- | :--- | :--- | :--- | | Triazolotriazine | ZM-241385 | 0.8 | 250 | 312x | | Xanthine | Istradefylline | 12.0 | 150 | 12.5x | | Triazolopyrazine-Piperazine | Compound 12 (Peng et al.) | 15.5 | >8000 | >500x |

Table 2: In Vivo Pharmacokinetics & Efficacy (Rodent Models) | Scaffold Type | Oral Bioavailability (F%) | Brain/Plasma Ratio ( Cb​/Cp​ ) | Haloperidol Catalepsy MED (mg/kg, p.o.) | | :--- | :--- | :--- | :--- | | Triazolotriazine | < 10% | < 0.1 | > 10.0 (Poor Efficacy) | | Xanthine | ~ 65% | ~ 0.5 | 1.0 | | Triazolopyrazine-Piperazine | ~ 75% | ~ 0.8 | 3.0 |

Visualizing the Mechanism

The primary therapeutic mechanism of these compounds involves blocking the A2A receptor in the striatopallidal neurons, thereby bypassing the dopaminergic deficit in Parkinson's disease.

Pathway cluster_0 Striatopallidal Neuron (Indirect Pathway) A2A Adenosine A2A Receptor AC Adenylyl Cyclase A2A->AC Gs Activation cAMP cAMP / PKA Cascade AC->cAMP ATP Conversion GABA GABAergic Efflux cAMP->GABA Phosphorylation Drug Triazolopyrazine Piperazine Drug->A2A Competitive Antagonism

Fig 1: Mechanism of A2A receptor antagonism by triazolopyrazine derivatives in the indirect pathway.

Experimental Methodologies: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to verify causality at every step.

Protocol 1: In Vitro Radioligand Binding Assay

Objective: Determine Ki​ values for A2A and A1 receptors to establish compound selectivity.

  • Membrane Preparation: Harvest HEK293 cells expressing human A2A or A1 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors.

    • Causality Check: Protease inhibitors prevent receptor degradation, ensuring a consistent Bmax​ (total receptor density) across assay batches.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 2 nM [³H]CGS21680 (for A2A) or 1 nM [³H]DPCPX (for A1) alongside varying concentrations of the triazolopyrazine compound (0.1 nM to 10 µM).

    • Causality Check: Using a radioligand concentration near its Kd​ ensures maximum sensitivity to competitive displacement, allowing accurate calculation of the test compound's Ki​ via the Cheng-Prusoff equation.

  • Non-Specific Binding (NSB) Control: Include parallel wells containing 10 µM NECA (a non-selective adenosine agonist).

    • Validation: This saturates all specific receptor sites. Subtracting NSB from total binding yields specific binding, validating that the signal is receptor-mediated and not due to lipophilic partitioning into the membrane.

  • Filtration and Quantification: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash with ice-cold buffer and quantify via liquid scintillation counting.

Protocol 2: In Vivo Haloperidol-Induced Catalepsy Model

Objective: Evaluate BBB penetrance and functional anti-Parkinsonian efficacy.

  • Baseline Assessment: Acclimate male Wistar rats (250-300 g) to the testing room. Perform a baseline bar test (placing forepaws on a horizontal bar 9 cm above the surface) to ensure normal motor function.

  • Catalepsy Induction: Administer Haloperidol (1.5 mg/kg, i.p.).

    • Causality Check: Haloperidol is a D2 receptor antagonist. Blocking D2 mimics the dopaminergic deficit in Parkinson's, inducing a rigid, cataleptic state. This isolates the indirect pathway, allowing us to test if A2A antagonism can rescue motor function independent of dopamine.

  • Compound Administration: 45 minutes post-haloperidol, administer the triazolopyrazine compound (3.0 mg/kg) via oral gavage (p.o.).

    • Validation: Oral dosing rigorously tests the compound's gastrointestinal absorption and first-pass metabolic stability, verifying the PK advantages of the pyrazine scaffold.

  • Catalepsy Scoring: At 30, 60, and 120 minutes post-dose, place the rat's forepaws on the bar. Record the latency to descend (max 120 seconds). A significant reduction in descent time compared to vehicle-treated controls confirms BBB penetration and functional A2A antagonism[4].

References

  • [4] Mantri, P. et al. "Piperazine Derivatives of [1,2,4]Triazolo[1,5-a][1,3,5]triazine as Potent and Selective Adenosine A2a Receptor Antagonists." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

  • [2] Salome, C. et al. "Discovery and Lead Optimization of Atropisomer D1 Agonists with Reduced Desensitization." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

  • [5] Oehlrich, D. et al. "Evaluation of a Series of β-Secretase 1 Inhibitors Containing Novel Heteroaryl-Fused-Piperazine Amidine Warheads." PMC - NIH. URL: [Link]

  • [3] Pinna, A. "Adenosine A2A receptor antagonists as novel anti-Parkinsonian agents: a review of structure-activity relationships." IMR Press. URL: [Link]

  • [1] Peng, H., Sha, L. et al. "FIRST SYNTHESIS OF PIPERAZINE-DERIVED[1,2,4]TRIAZOLO[1,5-a]PYRAZINE AS AN ADENOSINE A2A RECEPTOR ANTAGONIST." Heterocycles, Semantic Scholar. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 1-{Triazolo[1,5-a]pyrazin-5-yl}piperazine

A Researcher's Guide to the Safe and Compliant Disposal of 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine As research professionals dedicated to advancing drug discovery, our commitment to safety and environmental st...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to the Safe and Compliant Disposal of 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine

As research professionals dedicated to advancing drug discovery, our commitment to safety and environmental stewardship is paramount. The novel heterocyclic compounds we synthesize, such as 1-{[1][2]Triazolo[1,5-a]pyrazin-5-yl}piperazine, demand rigorous handling protocols from inception to disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards. Our approach is grounded in the principles of chemical hazard assessment and the legal framework established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Core Principle: Hazard Identification and Waste Characterization

  • The[1][2]Triazolo[1,5-a]pyrazine Core: The parent heterocycle,[1][2]Triazolo[1,5-a]pyrazine, is classified as harmful if swallowed and causes skin and serious eye irritation.[3] This dictates that the derivative should be handled with care to prevent ingestion and direct contact.

  • The Piperazine Moiety: Piperazine is a well-characterized compound with a more extensive hazard profile. It is a flammable solid that is corrosive, causing severe skin burns and eye damage.[4][5][6][7][8] Furthermore, it is a known respiratory and skin sensitizer, with the potential to cause allergic reactions, and is suspected of damaging fertility or the unborn child.[4][8][9]

Table 1: Presumed Hazard Profile and Handling Summary

Hazard CharacteristicBasis of AssessmentGHS Classification (Presumed)Key Handling Precaution
Acute Toxicity (Oral) [1][2]Triazolo[1,5-a]pyrazine & Piperazine data[3][8][10]Category 4: Harmful if swallowedDo not eat, drink, or smoke when handling. Wash hands thoroughly after use.
Skin Corrosion/Irritation Piperazine data[4][8][11]Category 1B: Causes severe skin burnsWear appropriate chemical-resistant gloves and lab coat. Avoid all skin contact.
Serious Eye Damage Piperazine & Triazolo-pyrazine data[3][8][11]Category 1: Causes serious eye damageWear chemical safety goggles or a face shield.[4]
Respiratory/Skin Sensitization Piperazine data[4][8][9]Category 1: May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.Handle in a well-ventilated area or chemical fume hood. Do not breathe dust.[7][9]
Reproductive Toxicity Piperazine data[4][8]Category 2: Suspected of damaging fertility or the unborn childObtain special instructions before use. Do not handle until all safety precautions have been read and understood.[4][9]
Chemical Incompatibility Piperazine reactivity data[4][5][12]N/AIncompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4][7] Do not mix with other waste streams.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of this compound falls under the stringent regulations of the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[13] RCRA establishes a "cradle-to-grave" management system to ensure hazardous waste is handled safely from generation to final disposal.

Key regulatory requirements include:

  • Waste Identification: As established above, this compound must be classified as a hazardous waste.[14]

  • Generator Status: Your laboratory must determine its generator status (Very Small, Small, or Large Quantity Generator) based on the total amount of hazardous waste produced per month, as this dictates storage time limits and other requirements.[1]

  • EPA Identification Number: Small and Large Quantity Generators must obtain an EPA ID number before arranging for disposal.[1]

  • OSHA Compliance: OSHA standards, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), govern workplace safety, including requirements for employee training, emergency action plans, and personal protective equipment (PPE).[15][16][17][18][19]

Operational Plan: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for researchers.

Step 1: Assemble Personal Protective Equipment (PPE)

Before handling any waste, ensure you are wearing the appropriate PPE to protect against the presumed hazards of corrosion, sensitization, and toxicity.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye/Face Protection: Use chemical safety goggles and/or a full-face shield.[4]

  • Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: All waste handling should occur in a certified chemical fume hood to avoid inhalation. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges is required.[4]

Step 2: Waste Collection and Segregation

The principle of waste segregation is critical to prevent dangerous chemical reactions.

  • Designated Waste Container: Use only a designated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Labeling: The label must clearly state "Hazardous Waste" and list the full chemical name: 1-{[1][2]Triazolo[1,5-a]pyrazin-5-yl}piperazine . Also include the accumulation start date and the primary hazard characteristics (Corrosive, Toxic, Sensitizer).

  • No Mixing: Never mix this waste with other chemical waste streams, especially strong acids or oxidizing agents, due to the reactivity of the piperazine moiety.[4][5][12]

Step 3: Managing Different Waste Forms
  • Pure Compound/Residues: Carefully transfer solid waste into the designated container using a dedicated spatula or scoop. Avoid creating dust.

  • Contaminated Labware: Disposable items (e.g., gloves, weigh boats, pipette tips) that are grossly contaminated should be placed in the same hazardous waste container. Non-disposable glassware must be decontaminated by rinsing three times with a suitable solvent (e.g., ethanol or methanol). The solvent rinsate is also considered hazardous waste and must be collected in a separate, appropriately labeled liquid hazardous waste container.

  • Solutions: Solutions containing the compound should be collected in a designated liquid hazardous waste container, also clearly labeled with the chemical name and solvent.

Step 4: Storage and Final Disposal
  • Secure Storage: Keep the sealed waste container in a designated satellite accumulation area within the lab. The container must be kept closed at all times except when adding waste.

  • Time Limits: Adhere to the accumulation time limits set by the EPA for your generator status (e.g., typically up to 180 days for Small Quantity Generators).

  • Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[1] This company must have an EPA identification number. A hazardous waste manifest will be used to track the waste to its final treatment facility, completing the "cradle-to-grave" cycle.[14]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the compound is in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For a solid spill, carefully sweep up the material and place it into the hazardous waste container. Avoid creating dust. For a liquid spill, use an absorbent material like sand or a universal binder to contain it.[20]

  • Cleanup: Once absorbed, scoop the material into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS office.

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste containing 1-{[1][2]Triazolo[1,5-a]pyrazin-5-yl}piperazine.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Collection & Segregation cluster_disposal Storage & Final Disposal Start Waste Generation (1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) Start->PPE Assess Assess Waste Form (Solid, Liquid, Contaminated Debris) Container Select Compatible, Labeled Hazardous Waste Container Assess->Container PPE->Assess SolidWaste Collect Solid Waste (Avoid Dust Generation) Container->SolidWaste Solid LiquidWaste Collect Liquid Waste (Aqueous/Solvent Solutions) Container->LiquidWaste Liquid DebrisWaste Collect Contaminated Debris (Gloves, Wipes, etc.) Container->DebrisWaste Debris Segregate Ensure No Mixing with Incompatible Chemicals (Acids, Oxidizers) SolidWaste->Segregate LiquidWaste->Segregate DebrisWaste->Segregate Store Seal Container & Store in Designated Satellite Accumulation Area Segregate->Store EHS Contact EHS for Pickup by Licensed Waste Vendor Store->EHS Manifest Complete Hazardous Waste Manifest EHS->Manifest End Proper 'Cradle-to-Grave' Disposal Manifest->End

Caption: Disposal workflow for 1-{[1][2]Triazolo[1,5-a]pyrazin-5-yl}piperazine.

References

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  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Available from: [Link]

  • Land Disposal Restrictions for Hazardous Waste. (2025, October 9). US EPA. Available from: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Available from: [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group, Inc. Available from: [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. Available from: [Link]

  • 1-{5-methyl-[1][2]triazolo[1,5-a]pyrimidin-7-yl}piperazine dihydrochloride - Chemical Substance Information. (n.d.). NextSDS. Available from: [Link]

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  • Piperazine Derivatives of[1][2]Triazolo[1,5-a][1][13][14]triazine as Potent and Selective Adenosine A2a Receptor Antagonists. (2004, July 13). ACS Publications. Available from: [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2019, March 1). eScholarship.org. Available from: [Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 1-{Triazolo[1,5-a]pyrazin-5-yl}piperazine

A Comprehensive Guide to Personal Protective Equipment for Handling 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine This guide provides essential safety and handling protocols for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to Personal Protective Equipment for Handling 1-{[1][2][3]Triazolo[1,5-a]pyrazin-5-yl}piperazine

This guide provides essential safety and handling protocols for researchers, scientists, and drug development professionals working with 1-{[1][2]Triazolo[1,5-a]pyrazin-5-yl}piperazine. The recommendations herein are grounded in the known hazards associated with its structural motifs—piperazine and triazolopyrazine—and are designed to ensure the highest level of safety in a laboratory setting.

Hazard Assessment: Understanding the Risks

  • Piperazine Moiety: Piperazine and its derivatives are well-documented as hazardous substances. They are known to be corrosive and can cause severe skin burns and eye damage.[3] Furthermore, they are recognized as skin and respiratory sensitizers, meaning repeated exposure can lead to allergic reactions.[4][5] There is also evidence to suggest that some piperazine derivatives may be reproductive toxicants.[5]

  • Triazolopyrazine Core: The 1,2,4-triazolo[1,5-a]pyrimidine scaffold, a related structure, is a common feature in pharmacologically active compounds, including those with anti-cancer properties.[6][7] This high biological activity suggests that the target compound should be handled as a potent substance with the potential for unforeseen physiological effects.

Given these potential hazards, 1-{[1][2]Triazolo[1,5-a]pyrazin-5-yl}piperazine should be treated as a hazardous compound with the potential to cause skin and eye damage, sensitization, and other systemic effects.

Personal Protective Equipment (PPE) Protocol: A Multi-layered Defense

A comprehensive PPE strategy is your primary defense against exposure. The following recommendations are based on a risk-assessed approach to handling this potent compound.

Eye and Face Protection

Chemical splash goggles that meet ANSI Z87.1 standards are mandatory whenever handling 1-{[1][2]Triazolo[1,5-a]pyrazin-5-yl}piperazine in any form (solid or in solution).[8] For procedures with a higher risk of splashing, such as when transferring solutions or working with larger quantities, the use of a face shield in addition to safety goggles is strongly recommended.[9]

Skin Protection

Gloves: The selection of appropriate gloves is critical. Due to the lack of specific permeation data for this compound, a double-gloving strategy is advised. Nitrile gloves are a suitable choice for the outer layer, providing good resistance to a range of chemicals.[10] However, it is crucial to consult the glove manufacturer's chemical resistance guides for specific solvents if the compound is in solution.[9]

Glove Type Protection Level Key Considerations
Disposable Nitrile Gloves Primary splash protectionChange gloves immediately upon contamination. Do not reuse.
Double Gloving Enhanced protectionRecommended for all handling procedures.

Lab Coat: A flame-resistant lab coat should be worn at all times and be fully buttoned to provide maximum coverage.[9] It is advisable to use a lab coat dedicated to working with potent compounds to prevent cross-contamination.

Respiratory Protection

All handling of solid 1-{[1][2]Triazolo[1,5-a]pyrazin-5-yl}piperazine that could generate dust, and any work with solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][11] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][8] The use of a respirator requires a formal respiratory protection program, including fit testing and training.[9]

Operational Plan: Safe Handling from Start to Finish

A systematic approach to handling ensures that safety is integrated into every step of your workflow.

Pre-Experiment Preparation
  • Designated Work Area: Designate a specific area within a chemical fume hood for handling this compound.

  • Gather Materials: Ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible before you begin.

  • Review Procedures: Read through your experimental protocol and the relevant safety information one last time.

Donning and Doffing PPE

The correct sequence for putting on and taking off PPE is crucial to prevent contamination.

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Outer Gloves Don2->Don3 Don4 4. Safety Goggles Don3->Don4 Don5 5. Face Shield (if needed) Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Safety Goggles Doff2->Doff3 Doff4 4. Lab Coat Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Caption: Recommended sequence for donning and doffing PPE.

During the Experiment
  • Work in a Fume Hood: All manipulations of the compound should be performed in a certified chemical fume hood.

  • Avoid Inhalation: Handle the solid form carefully to avoid generating dust.

  • Prevent Contact: Use spatulas and other appropriate tools to handle the solid. Avoid direct contact with skin.

  • Good Housekeeping: Keep the work area clean and organized. Immediately clean up any small spills.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All materials contaminated with 1-{[1][2]Triazolo[1,5-a]pyrazin-5-yl}piperazine, including gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.[12]

  • Waste Containers: Use designated, clearly labeled, and sealed containers for solid and liquid hazardous waste.[13]

  • Follow Regulations: Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is essential.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[14] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]

  • Spill: For small spills, use an inert absorbent material, and place it in a sealed container for hazardous waste disposal.[13] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

PPE_Decision_Tree start Handling 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine is_solid Is the compound in solid form? start->is_solid is_solution Is the compound in solution? is_solid->is_solution No weighing Weighing or transferring solid? is_solid->weighing Yes fume_hood Work in a chemical fume hood is_solution->fume_hood Yes weighing->fume_hood Yes respirator Consider respirator if dust is likely fume_hood->respirator splash_risk High splash risk? fume_hood->splash_risk goggles Safety Goggles respirator->goggles lab_coat Lab Coat goggles->lab_coat double_gloves Double Nitrile Gloves lab_coat->double_gloves face_shield Face Shield (in addition to goggles) face_shield->lab_coat splash_risk->goggles No splash_risk->face_shield Yes

Caption: Decision tree for selecting appropriate PPE.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 1-{[1][2]Triazolo[1,5-a]pyrazin-5-yl}piperazine and ensure a safe and productive research environment.

References

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  • Ji, X. D., et al. (2004). Piperazine derivatives of[1][2]triazolo[1,5-a][1][4][14]triazine as potent and selective adenosine A2a receptor antagonists. Journal of Medicinal Chemistry, 47(17), 4235-4246.

  • University of Rhode Island. Safe Handling and Disposal of Antineoplastic and Other Drugs.
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